ARN1468
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)25-12-3-1-11(2-4-12)23-15(20)13(9-22-23)14(24)10-5-7-21-8-6-10/h1-4,9-10,21H,5-8,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGXIZAHWLQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ARN1468 in Prion Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the accumulation of the misfolded scrapie isoform (PrPSc) of the cellular prion protein (PrPC).[1][2] Traditional therapeutic strategies have largely focused on directly targeting PrPC or PrPSc to block the conversion process, but these have met with limited success.[1] This document outlines a novel therapeutic approach centered on ARN1468 (also referred to as compound 5), a small molecule designed to enhance the clearance of prions without direct interaction with prion proteins.[1][3] this compound's mechanism of action involves the inhibition of SERPINA3/SerpinA3n, a serine protease inhibitor found to be upregulated in prion-infected cell lines.[1][4] In vitro studies have demonstrated that this compound effectively reduces PrPSc load across different prion strains and cell types, suggesting a strain-independent efficacy.[1][3] While low bioavailability has precluded in vivo studies, the unique, non-PrP-targeted mechanism of this compound presents a promising new avenue for the development of anti-prion therapeutics.[1][4]
Core Mechanism of Action
The therapeutic strategy of this compound is predicated on a host-directed mechanism rather than targeting the prion protein itself. This approach circumvents the challenges associated with the structural variability of PrPSc and the potential for drug resistance arising from prion strain diversity.[3]
-
Upregulation of SERPINA3/SerpinA3n: In immortalized murine neuronal cell models (GT1 and N2a) chronically infected with prions, a marked upregulation of both the transcript and protein levels of SerpinA3n was observed.[1][3]
-
Inhibition of SERPINA3/SerpinA3n: this compound was identified from in silico libraries as a small molecule inhibitor of SERPINA3.[1][3]
-
Enhanced Prion Clearance: By inhibiting the function of these serpins, this compound leads to a significant reduction in the PrPSc load within these chronically infected cells.[1][4] This suggests that SERPINA3/SerpinA3n is involved in a cellular pathway that, when modulated, can enhance the degradation or clearance of pathological prions.
The mechanism is notable in that it does not prevent the conversion of PrPC to PrPSc. Real-Time Quaking-Induced Conversion (RT-QuIC) assays confirmed that this compound does not hamper the PrPSc-induced misfolding and aggregation of recombinant PrP, indicating that its effect is on the clearance of existing PrPSc, not its formation.[1]
References
- 1. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the Biological Mechanisms of Prion Diseases? [parisbraininstitute.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance [pubmed.ncbi.nlm.nih.gov]
ARN1468 as a SERPINA3 Inhibitor for Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including prion diseases and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates neuroinflammation as a key driver in the pathogenesis of these conditions. SERPINA3 (α1-antichymotrypsin) and its murine orthologue Serpina3n, are serine protease inhibitors that function as acute-phase inflammatory glycoproteins.[1] Dysregulation of SERPINA3 has been observed in various neurological disorders, although its precise role as either a pathogenic or protective factor remains a subject of debate and appears to be context-dependent.[2][3] This technical guide provides an in-depth overview of ARN1468, a small molecule inhibitor of SERPINA3, and its potential as a therapeutic agent for neurodegeneration. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways and experimental workflows.
The Role of SERPINA3 in Neurodegeneration
SERPINA3 is primarily secreted by hepatocytes in response to systemic inflammation but is also expressed by various cells within the central nervous system (CNS), including neurons, astrocytes, and oligodendrocytes.[1][2][3] Its function in the CNS is multifaceted and controversial. Some studies suggest a neuroprotective role by inhibiting serine proteases that can contribute to cell death.[4] Conversely, other research indicates that SERPINA3 may exacerbate neuroinflammation and contribute to the pathology of diseases like Alzheimer's and prion diseases.[1][5] In the context of prion diseases, SERPINA3/Serpina3n is significantly upregulated.[6] It is hypothesized that by inhibiting proteases responsible for clearing protein aggregates, SERPINA3 may contribute to the accumulation of pathological prion protein (PrPSc).[7]
This compound: A Small Molecule Inhibitor of SERPINA3
This compound is a recently identified small molecule that acts as an inhibitor of SERPINA3 and its murine orthologue, Serpina3n.[6] By targeting SERPINA3, this compound represents a novel therapeutic strategy that aims to modulate neuroinflammation and enhance the clearance of pathological protein aggregates, without directly targeting the proteins themselves.[6][7]
Quantitative Data for this compound
The following tables summarize the key quantitative data available for this compound, providing insights into its binding affinity and cellular efficacy.
Table 1: Binding Affinity of this compound for SERPINA3
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 26 µM | Isothermal Titration Calorimetry (ITC) | [8] |
Table 2: In Vitro Efficacy of this compound in Prion-Infected Cell Lines
| Cell Line | Prion Strain | EC50 | PrPSc Reduction (at 20 µM) | Reference |
| ScGT1 | RML | 8.64 µM | ~60% | [8][9] |
| ScGT1 | 22L | 19.3 µM | Not explicitly stated | [8] |
| ScN2a | RML | 11.2 µM | ~35% (average across cell lines) | [8] |
| ScN2a | 22L | 6.27 µM | ~85% reduction in prion levels | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (KD) of this compound to SERPINA3.
Materials:
-
MicroCal PEAQ-ITC or similar instrument
-
Purified recombinant SERPINA3/Serpina3n protein
-
This compound compound
-
ITC Buffer (e.g., 25 mM Tris, 50 mM KCl, pH 8.0)
-
Syringe and sample cell
Protocol:
-
Prepare a solution of SERPINA3 (e.g., 16 µM) in the ITC buffer.
-
Prepare a solution of this compound (e.g., 160 µM) in the same ITC buffer. The ligand concentration is typically 10-fold higher than the macromolecule concentration.
-
Degas both solutions to prevent air bubbles.
-
Load the SERPINA3 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the sample cell containing the SERPINA3 solution. A typical injection series might consist of an initial small injection (e.g., 0.4 µL) followed by multiple larger injections (e.g., 2 µL).
-
Record the heat changes associated with each injection.
-
As a control, perform a titration of this compound into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm using appropriate software to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
MTT Assay for Cell Viability
Objective: To assess the potential cytotoxicity of this compound on neuronal cell lines.
Materials:
-
Neuronal cell line (e.g., ScGT1, ScN2a)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add a specific volume of MTT solution to each well (e.g., 10-20 µL) and incubate for an additional 3-4 hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for PrPSc Detection
Objective: To quantify the reduction of protease-resistant PrPSc in prion-infected cells treated with this compound.
Materials:
-
Prion-infected cell lines (e.g., ScGT1, ScN2a)
-
Lysis buffer
-
Proteinase K (PK)
-
PK stop solution (e.g., Pefabloc)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PrP (e.g., 6H4)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture prion-infected cells in the presence of various concentrations of this compound or a vehicle control.
-
After the treatment period, harvest the cells and prepare cell lysates.
-
Normalize the total protein concentration of the lysates.
-
Digest a portion of each lysate with Proteinase K at a specific concentration and temperature (e.g., 20 µg/mL at 37°C for 30-60 minutes) to degrade PrPC.
-
Stop the PK digestion by adding a PK stop solution.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PrP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the PrPSc bands, normalizing to a loading control like β-actin from undigested samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways involving SERPINA3 and a typical experimental workflow for evaluating a SERPINA3 inhibitor like this compound.
Proposed Signaling Pathway of SERPINA3 in Neuroinflammation
Caption: Proposed signaling pathways involving SERPINA3 in neuroinflammation.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the evaluation of a SERPINA3 inhibitor.
Conclusion and Future Directions
This compound presents a promising, novel approach to the treatment of neurodegenerative diseases by targeting SERPINA3, a key player in the neuroinflammatory response. The available data demonstrates its ability to bind SERPINA3 and effectively reduce the load of pathological prion protein in cellular models. While initial in vivo studies in an Alzheimer's disease model have shown positive behavioral outcomes, further research is warranted. Future investigations should focus on elucidating the precise molecular mechanisms by which this compound modulates SERPINA3-mediated signaling pathways in different neurodegenerative contexts. Additionally, more extensive preclinical studies are necessary to evaluate its pharmacokinetic properties, safety profile, and efficacy in a broader range of animal models of neurodegeneration. The development of more potent and brain-penetrant analogs of this compound could also be a valuable avenue for future drug discovery efforts.
References
- 1. SERPINA3: Stimulator or Inhibitor of Pathological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 5. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SERPINA3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
The Role of SERPINA3 in Prion Protein Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the accumulation of the misfolded prion protein, PrPSc. Recent research has identified Serpin Family A Member 3 (SERPINA3), also known as alpha-1-antichymotrypsin (ACT), as a significant factor in the pathogenesis of these diseases. This technical guide provides an in-depth analysis of the role of SERPINA3 in prion protein accumulation, detailing the quantitative evidence of its upregulation, the experimental protocols to measure these changes, and the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.
Introduction
Prion diseases are transmissible spongiform encephalopathies (TSEs) that result from the conversion of the normal cellular prion protein (PrPC) into a pathological, misfolded isoform (PrPSc)[1]. This conversion initiates a cascade of protein misfolding and aggregation, leading to neuronal loss and severe neurological symptoms[1]. While the central role of PrPSc is well-established, the molecular mechanisms that modulate its accumulation are still under active investigation.
Emerging evidence points to a significant role for SERPINA3, a member of the serine protease inhibitor (serpin) superfamily, in the progression of prion diseases[1][2]. SERPINA3 is an acute-phase inflammatory protein that inhibits serine proteases[3]. Its upregulation has been consistently observed in the brains of individuals with various forms of prion disease, suggesting its involvement in the disease process[2][4][5]. The prevailing hypothesis is that elevated levels of SERPINA3 inhibit the proteases responsible for the clearance of PrPSc aggregates, thereby contributing to their accumulation[1][3].
This guide will summarize the quantitative data supporting the upregulation of SERPINA3 in prion diseases, provide detailed experimental protocols for its analysis, and explore the signaling pathways that likely govern its expression in this context.
Quantitative Upregulation of SERPINA3 in Prion Diseases
Numerous studies have quantified the increase in SERPINA3 expression at both the messenger RNA (mRNA) and protein levels in various human prion diseases. This upregulation is a consistent finding across different etiologies of the disease, including sporadic, genetic, and infectious forms.
SERPINA3 mRNA Expression Levels
Real-Time quantitative PCR (RT-qPCR) has been instrumental in quantifying the dramatic increase in SERPINA3 gene expression. The following table summarizes the fold change (FC) of SERPINA3 mRNA in the frontal cortex of patients with different prion diseases compared to age-matched controls.
| Prion Disease Type | Number of Samples (n) | Mean Fold Change (FC) in SERPINA3 mRNA | Reference |
| Sporadic CJD (sCJD) | 23 | 40.3 | [6] |
| Variant CJD (vCJD) | 20 | 38.8 | [6] |
| Iatrogenic CJD (iCJD) | 11 | 347 | [4] |
| Genetic CJD (gCJD) | 17 | 39.1 | [6] |
| Fatal Familial Insomnia (FFI) | 9 | 52.7 | [6] |
| Gerstmann-Sträussler-Scheinker (GSS) | 4 | 12.17 (not significant) | [6] |
| Alzheimer's Disease (AD) | 14 | 6.7 | [4] |
SERPINA3 Protein Expression Levels
Western blot analysis has confirmed that the upregulation of SERPINA3 mRNA translates to a significant increase in protein levels in the brains of CJD patients.
| Disease Group | Finding | Reference |
| CJD (all etiologies) | Six-fold higher than controls | [4] |
Signaling Pathways Implicated in SERPINA3 Upregulation
The upregulation of SERPINA3 in prion diseases is thought to be driven by the neuroinflammatory response that is a hallmark of these conditions. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a key regulator of inflammatory responses, has been identified as a likely mediator of SERPINA3 expression.
The JAK/STAT3 Signaling Pathway
The proposed mechanism involves the activation of astrocytes and microglia by PrPSc aggregates, leading to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6). These cytokines then activate the JAK/STAT3 pathway, culminating in the transcriptional activation of the SERPINA3 gene.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to quantify SERPINA3 expression and investigate its interaction with prion proteins.
Real-Time quantitative PCR (RT-qPCR) for SERPINA3 mRNA
This protocol outlines the steps for measuring SERPINA3 mRNA levels in human brain tissue.
Materials:
-
Frozen human frontal cortex tissue
-
TRIzol reagent (or similar)
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
Reverse transcription kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
Primers for SERPINA3 and reference genes (e.g., ACTB, RPL19, GAPDH, B2M)[2][5]
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize ~50-100 mg of frozen brain tissue in 1 mL of TRIzol reagent.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the reaction on an RT-qPCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of SERPINA3 using the ΔΔCt method, normalizing to the geometric mean of the reference genes[1].
-
Western Blotting for SERPINA3 and PrPSc
This protocol details the detection of SERPINA3 and proteinase K (PK)-resistant PrPSc in human brain homogenates.
Materials:
-
Frozen human frontal cortex tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Proteinase K (PK)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-SERPINA3 antibody (e.g., rabbit monoclonal)
-
Anti-PrP antibody (e.g., 3F4)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize ~50-100 mg of frozen brain tissue in lysis buffer.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Proteinase K Digestion (for PrPSc detection):
-
Incubate a portion of the lysate with PK (e.g., 50 µg/mL) at 37°C for 1 hour to digest PrPC.
-
Stop the reaction by adding a protease inhibitor (e.g., Pefabloc).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-SERPINA3 or anti-PrP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading control, probe the same membrane with an antibody against a housekeeping protein like β-actin[4].
-
Conclusion and Future Directions
The evidence strongly indicates that SERPINA3 is significantly upregulated in prion diseases and likely plays a crucial role in the accumulation of pathogenic PrPSc. The inhibition of proteases by SERPINA3 presents a compelling mechanism for its contribution to disease progression. The detailed experimental protocols and the proposed signaling pathway outlined in this guide provide a framework for further investigation into the precise role of SERPINA3.
Future research should focus on:
-
Validating the JAK/STAT3 pathway as the primary driver of SERPINA3 upregulation in prion-infected models.
-
Identifying the specific proteases that are inhibited by SERPINA3 and are responsible for PrPSc clearance.
-
Investigating the therapeutic potential of targeting SERPINA3 or the JAK/STAT3 pathway to reduce prion accumulation and slow disease progression.
A deeper understanding of the role of SERPINA3 in prion pathogenesis will be critical for the development of novel therapeutic strategies for these devastating neurodegenerative diseases.
References
- 1. biocompare.com [biocompare.com]
- 2. Serpin Signatures in Prion and Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.sissa.it [iris.sissa.it]
- 4. SERPINA3 Recombinant Monoclonal Antibody (JM83-29) (MA5-41236) [thermofisher.com]
- 5. origene.com [origene.com]
- 6. Serpin A3/alpha 1-Antichymotrypsin Antibody (5G3C11) - BSA Free (NBP2-52559): Novus Biologicals [novusbio.com]
Discovery and Initial Characterization of ARN1468: A Novel SERPINA3 Inhibitor for Prion Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prion diseases are a group of fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc. Current therapeutic strategies have shown limited success, highlighting the urgent need for novel pharmacological approaches. Recent research has identified the serine protease inhibitor SERPINA3 as a potential therapeutic target, as its upregulation is observed in prion-infected models. This whitepaper details the discovery and initial characterization of ARN1468, a small molecule inhibitor of SERPINA3, which has demonstrated significant anti-prion activity in cellular models. This compound represents a first-in-class compound that reduces prion load by targeting a host factor involved in prion propagation, offering a promising new avenue for the development of therapeutics for these devastating diseases.
Introduction
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are relentlessly progressive and fatal neurodegenerative conditions affecting both humans and animals. The underlying pathogenic mechanism involves the conformational conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc. The accumulation of PrPSc in the central nervous system leads to synaptic dysfunction, neuronal loss, and the characteristic spongiform vacuolation of the brain.
Despite extensive research, therapeutic options for prion diseases remain largely supportive, with no effective disease-modifying treatments available. A promising alternative to directly targeting PrP is to modulate host factors that are involved in the prion propagation cascade. Transcriptomic analyses of prion-infected models have revealed a significant upregulation of SERPINA3, a member of the serine protease inhibitor (serpin) superfamily. This suggests that SERPINA3 may play a crucial role in the pathogenesis of prion diseases, potentially by inhibiting proteases responsible for the clearance of PrPSc aggregates.
This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, a potent and orally active small molecule inhibitor of SERPINA3. We will detail the scientific rationale for targeting SERPINA3, the screening cascade that led to the identification of this compound, its in vitro efficacy, and its initial pharmacokinetic profiling.
The Discovery of this compound
The identification of this compound was the result of a targeted drug discovery campaign aimed at identifying small molecule inhibitors of SERPINA3. The rationale for this approach was based on the hypothesis that inhibiting SERPINA3 would liberate endogenous proteases, thereby enhancing the clearance of pathogenic PrPSc aggregates.
An in silico screening of compound libraries was performed to identify potential binders to a druggable pocket on SERPINA3.[1] This was followed by a phenotypic screening of the top-scoring compounds in a cell-based prion disease model. From this screening, this compound (also referred to as compound 5 in the primary literature) emerged as a lead candidate due to its potent anti-prion activity.
In Vitro Characterization of this compound
Anti-Prion Activity
This compound demonstrated significant efficacy in reducing PrPSc levels in multiple prion-infected neuronal cell lines. The half-maximal effective concentrations (EC50) were determined in ScGT1 and ScN2a cells infected with two different prion strains, RML and 22L. The results are summarized in the table below.
| Cell Line | Prion Strain | EC50 (µM) |
| ScGT1 | RML | 8.64[2] |
| ScGT1 | 22L | 19.3[2] |
| ScN2a | RML | 11.2[2] |
| ScN2a | 22L | 6.27[2] |
Table 1: In Vitro Anti-Prion Efficacy of this compound. EC50 values of this compound in different prion-infected cell lines.
Mechanism of Action
The proposed mechanism of action of this compound is the inhibition of SERPINA3, which in turn enhances the proteolytic clearance of PrPSc. Isothermal titration calorimetry (ITC) confirmed a direct interaction between this compound and SERPINA3 with a dissociation constant (KD) in the micromolar range.
| Parameter | Value |
| KD (µM) | 26[3] |
Table 2: Binding Affinity of this compound for SERPINA3.
To further elucidate the mechanism, it was shown that this compound does not directly interfere with PrP conversion, as demonstrated by a real-time quaking-induced conversion (RT-QuIC) assay. This supports the hypothesis that this compound's anti-prion effect is mediated through the inhibition of SERPINA3. Furthermore, this compound was found to act synergistically with the known anti-prion compound quinacrine in clearing prions from infected cells.[3]
Figure 1: Proposed signaling pathway of this compound.
Pharmacokinetic Profile
Initial pharmacokinetic studies of this compound were conducted in male C57BL/6 mice. The compound was administered both intravenously (IV) and orally (PO). The results indicated low brain concentrations and high plasma clearance, suggesting that the current formulation of this compound has limited bioavailability for in vivo studies in prion-infected mice.[2]
| Route of Administration | Dose (mg/kg) | Key Findings |
| Intravenous (IV) | 3 | Low brain concentrations, high plasma clearance[2] |
| Oral (PO) | 10 | Low brain concentrations, high plasma clearance[2] |
Table 3: Pharmacokinetic Parameters of this compound in Mice.
Figure 2: Experimental workflow for the discovery and characterization of this compound.
Experimental Protocols
Cell-Based Anti-Prion Assay
-
Cell Culture: ScGT1 and ScN2a cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound.
-
Chronic Treatment: Cells are treated with this compound for 6 days, with the medium and compound being refreshed every 2 days.
-
PrPSc Detection (Western Blot):
-
Cells are lysed in a buffer containing detergents.
-
An aliquot of the lysate is digested with Proteinase K (PK) to degrade PrPC, leaving the PK-resistant PrPSc.
-
The digested samples are then subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-PrP antibody, followed by a secondary antibody conjugated to horseradish peroxidase.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometric analysis is performed to quantify the PrPSc levels.
-
-
EC50 Determination: The concentration of this compound that reduces PrPSc levels by 50% is calculated using a non-linear regression analysis.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Recombinant SERPINA3 protein is dialyzed against the ITC buffer. This compound is dissolved in the same buffer.
-
ITC Measurement:
-
The sample cell of the ITC instrument is filled with the SERPINA3 solution.
-
The injection syringe is filled with the this compound solution.
-
A series of injections of this compound into the sample cell are performed at a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Real-Time Quaking-Induced Conversion (RT-QuIC) Assay
-
Reaction Mixture: The reaction mixture contains recombinant PrP substrate, a buffer with salts and detergents, and Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.
-
Seeding: A small amount of prion-infected brain homogenate or cell lysate is added to the reaction mixture.
-
Amplification: The reaction plate is subjected to cycles of shaking and incubation in a fluorescence plate reader.
-
Detection: The formation of amyloid fibrils is monitored in real-time by measuring the increase in ThT fluorescence.
-
Analysis: The time to reach a fluorescence threshold is used to determine the seeding activity of the sample.
In Vivo Pharmacokinetic Study
-
Animals: Male C57BL/6 mice are used for the study.
-
Compound Administration:
-
For intravenous (IV) administration, this compound is formulated in a suitable vehicle and injected into the tail vein.
-
For oral (PO) administration, this compound is administered by gavage.
-
-
Sample Collection: Blood samples are collected at various time points post-administration. Brain tissue is collected at the end of the study.
-
Sample Processing: Plasma is separated from the blood by centrifugation. Brain tissue is homogenized.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenates is determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability are calculated using appropriate software.
Conclusion and Future Directions
This compound is a novel, first-in-class small molecule inhibitor of SERPINA3 with demonstrated anti-prion activity in cellular models. Its discovery validates SERPINA3 as a promising therapeutic target for prion diseases and provides a valuable chemical tool to further investigate the role of this serpin in prion pathogenesis.
The initial characterization of this compound has laid the groundwork for future drug development efforts. The primary challenge remains the compound's low bioavailability. Future medicinal chemistry efforts should focus on optimizing the pharmacokinetic properties of this compound to improve its brain penetration and metabolic stability. The development of analogues with enhanced bioavailability will be crucial for enabling in vivo efficacy studies in animal models of prion disease. A successful in vivo proof-of-concept would be a significant step towards the development of a novel therapy for these devastating neurodegenerative disorders.
References
The Efficacy of ARN1468 in Mitigating Prion Propagation in ScGT1 RML Cell Lines: A Technical Overview
For Immediate Release
TRIESTE, Italy – Researchers have identified a novel small molecule, ARN1468, that demonstrates significant efficacy in reducing the pathogenic prion protein (PrPSc) in a laboratory setting. This technical guide provides an in-depth analysis of the effects of this compound on the ScGT1 cell line infected with the Rocky Mountain Laboratory (RML) prion strain, offering valuable insights for researchers and professionals in the field of neurodegenerative disease and drug development. The findings detailed herein are based on the pivotal study, "Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance."
Core Findings: Quantitative Analysis of this compound's Anti-Prion Activity
This compound, also referred to as compound 5 in the source literature, has been shown to substantially decrease the accumulation of PrPSc in chronically infected ScGT1 RML cells. The compound operates through a novel mechanism, targeting host factors rather than the prion protein directly, presenting a promising alternative therapeutic strategy.[1][2][3][4]
Quantitative data from these studies have been consolidated into the following tables for clarity and comparative analysis.
Table 1: Efficacy of this compound in ScGT1 Cell Lines
| Cell Line | Prion Strain | This compound Concentration | Average PrPSc Reduction | EC50 Value |
| ScGT1 | RML | 20 μM | ~60%[1][2] | 8.64 μM[3] |
| ScGT1 | 22L | Not specified | ~35%[1][2] | 19.3 μM[3] |
Experimental Protocols
The following section details the key experimental methodologies employed to ascertain the effects of this compound on prion-infected cell lines.
Cell Culture and Prion Infection
-
Cell Line: The GT1 hypothalamic neuronal cell line, specifically the ScGT1 subline chronically infected with the RML prion strain, was utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.
-
De Novo Infection of GT1 Cells:
-
Confluent ScGT1 RML cells were harvested and sonicated to create a cell lysate.
-
This lysate was added to the culture medium of uninfected GT1 cells that were at 10-20% confluency.
-
The medium was replaced three days post-infection.
-
Beginning on the seventh day, the cells were split four times, and with each passage, a sample was collected to test for the presence of PrPSc.[1]
-
This compound Treatment
Infected ScGT1 RML cells were treated with this compound at a concentration of 20 μM. A vehicle control (typically DMSO) was run in parallel. The treatment duration for the acute effect assessment was three days.
PrPSc Detection and Quantification
-
Western Blotting: This was the primary method for detecting and quantifying the levels of proteinase K (PK)-resistant PrPSc.
-
Cell Lysis: Treated and control cells were lysed.
-
Proteinase K Digestion: Cell lysates were treated with PK to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc intact.
-
Protein Quantification: The total protein concentration in each sample was determined to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane was probed with a primary antibody specific for the prion protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization and Densitometry: The signal was detected using an enhanced chemiluminescence (ECL) system. The band intensities corresponding to PrPSc were quantified using densitometry software. β-actin was used as a loading control to normalize the PrPSc levels.[1][3]
-
Cell Viability Assay
-
MTT Assay: To ensure that the reduction in PrPSc was not due to cytotoxicity of the compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed mechanism of this compound in reducing prion load.
Caption: Workflow for assessing the anti-prion activity of this compound.
Concluding Remarks
This compound represents a significant advancement in the search for effective anti-prion therapeutics. Its unique mechanism of action, targeting the host factor SERPINA3n, circumvents the challenges associated with directly targeting the PrP protein.[1][2][3][4] The substantial reduction in PrPSc levels in the ScGT1 RML cell line, a well-established model for prion disease research, underscores the potential of this compound. While in vivo studies are hampered by its low bioavailability, the strategy of targeting host serpins opens a new and promising avenue for the development of therapies for these fatal neurodegenerative disorders.[1][2] Further research into analogues of this compound with improved pharmacokinetic properties is warranted.
References
Technical Whitepaper: Activity of ARN1468 in ScN2a-22L Cells
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document details the anti-prion activity of the small molecule ARN1468, with a specific focus on its effects in murine neuroblastoma cells (ScN2a) chronically infected with the 22L prion strain. It covers the quantitative efficacy, proposed mechanism of action, and detailed experimental methodologies.
Introduction to this compound
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathological, aggregate-prone isoform (PrPSc).[1][2] Most therapeutic strategies have historically focused on directly targeting PrPC or PrPSc.[1][3] A novel approach involves targeting cellular pathways that enhance the clearance of PrPSc without direct interaction with the prion protein itself.[1][3]
This compound (also referred to as compound 5) is a potent, orally active small molecule identified as an inhibitor of serpins, specifically targeting SERPINA3/SerpinA3n, which is found to be upregulated during prion disease.[1][3] By inhibiting these serpins, this compound is proposed to free proteases that can then degrade and reduce the accumulation of PrPSc, offering a novel therapeutic strategy.[1][4][5]
Quantitative Data Summary
The efficacy of this compound has been evaluated across multiple prion-infected cell lines. The data demonstrates a potent, strain-independent anti-prion effect. In ScN2a cells infected with the 22L prion strain, this compound showed the highest efficacy among the tested cell lines.[4][5]
| Cell Line | Prion Strain | Efficacy Metric | Value | Reference |
| ScN2a | 22L | EC50 | 6.27 µM | [4][5] |
| ScN2a | 22L | PrPSc Reduction (Acute) | ~85% | [1][6] |
| ScN2a | RML | EC50 | 11.2 µM | [4][5] |
| ScN2a | RML | PrPSc Reduction (Acute) | ~60% | [1][6] |
| ScGT1 | 22L | EC50 | 19.3 µM | [4][5] |
| ScGT1 | 22L | PrPSc Reduction (Acute) | ~35% | [1] |
| ScGT1 | RML | EC50 | 8.64 µM | [4][5] |
| ScGT1 | RML | PrPSc Reduction (Acute) | ~60% | [1] |
Proposed Mechanism of Action
The anti-prion activity of this compound is not directed at the prion protein but at a cellular pathway involved in protein degradation. Research indicates that SERPINA3/SerpinA3n, a type of serine protease inhibitor, is upregulated in prion-infected cells.[1][3] This upregulation is hypothesized to inhibit proteases that would otherwise contribute to the clearance of pathological PrPSc aggregates. This compound directly binds to and inhibits SerpinA3n, thereby restoring the activity of these proteases and enhancing the degradation of PrPSc.[1][3] This mechanism is supported by biophysical assays showing a direct, micromolar-range binding affinity between this compound and SerpinA3n.[1]
Caption: Proposed mechanism of this compound in prion-infected cells.
Experimental Protocols
The following methodologies are synthesized from the published research on this compound.[1][6]
Cell Culture and Prion Infection
-
Cell Line: Murine neuroblastoma cells (N2a) are cultured.
-
Infection: For generating chronically infected cells (ScN2a), the N2a cell line is exposed to brain homogenates from mice terminally ill with the 22L scrapie strain.
-
Maintenance: ScN2a-22L cells are maintained in standard culture medium and passaged regularly. The presence of PrPSc is confirmed periodically via Western blot.
Drug Treatment Protocols
-
Acute Treatment:
-
ScN2a-22L cells are seeded in culture plates and allowed to adhere.
-
The following day, the culture medium is replaced with fresh medium containing this compound at a specified concentration (e.g., 20 µM) or a vehicle control (e.g., DMSO).[1][6]
-
Cells are incubated with a single dose of the compound for 4 days before being harvested for analysis.[6]
-
-
Chronic Treatment:
-
ScN2a-22L cells are cultured in the continuous presence of this compound (e.g., 20 µM) or a vehicle control.
-
The compound is replenished with every passage, typically every 5-7 days.[1][6]
-
Cells are treated for multiple passages (e.g., up to four passages) to assess the sustained effect on PrPSc clearance.[1]
-
PrPSc Detection and Quantification
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer.
-
Proteinase K (PK) Digestion: To specifically detect PrPSc, cell lysates are treated with Proteinase K to digest PrPC, leaving the PK-resistant PrPSc core.
-
Western Blotting:
-
PK-treated lysates are run on SDS-PAGE gels and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the prion protein.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.
-
β-actin is typically used as a loading control to ensure equal protein loading between samples.[1]
-
-
Densitometric Analysis: The intensity of the PrPSc bands on the Western blot is quantified using imaging software. The PrPSc signal is normalized to the corresponding β-actin signal. The final values are expressed as a percentage of the vehicle-treated control.[1]
Experimental Workflow Visualization
The general workflow for evaluating the anti-prion activity of this compound in ScN2a-22L cells is depicted below.
Caption: Standard workflow for assessing this compound efficacy.
Conclusion
This compound represents a promising therapeutic candidate for prion diseases, operating through a novel mechanism of enhancing the cell's intrinsic PrPSc clearance machinery. Its significant efficacy in ScN2a-22L cells, reducing prion levels by approximately 85% with an EC50 of 6.27 µM, underscores its potential.[4][5][6] While challenges such as low bioavailability have hindered in vivo studies, the strategy of inhibiting serpins to combat prion accumulation is a significant advancement.[1][3] Further development of analogues with improved pharmacokinetic properties could pave the way for a new class of anti-prion therapeutics.[7]
References
- 1. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Prion disease - Homo sapiens (human) [kegg.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Prion Clearance: A Technical Guide to ARN1468 and Its Impact on Protease Activity
For Immediate Release
This technical guide provides an in-depth analysis of ARN1468, a novel small molecule designed to enhance the clearance of pathological prion proteins (PrPSc). Addressed to researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.
Introduction: A Novel Strategy for Prion Diseases
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc[1]. Traditional therapeutic approaches have largely focused on preventing the conversion of the normal cellular prion protein (PrPC) to its pathological isoform[1][2]. However, a new strategy targets the cellular machinery responsible for protein degradation to clear existing PrPSc aggregates.
Recent research has identified the upregulation of SERPINA3/SerpinA3n, a serine protease inhibitor, in prion-infected cells[1][3]. This upregulation is hypothesized to impair the cell's natural ability to degrade protein aggregates, including PrPSc. This compound (also referred to as compound 5) is a small molecule identified as an inhibitor of SERPINA3/SerpinA3n, and it has shown significant efficacy in reducing PrPSc load in cellular models of prion disease[1][2][3]. This guide explores the impact of this compound on protease activity as a promising therapeutic avenue for prion diseases.
Mechanism of Action: Liberating Proteases for Prion Clearance
The core hypothesis behind this compound's anti-prion activity is the inhibition of SERPINA3/SerpinA3n. These serpins bind to and inactivate certain proteases. In prion-infected cells, the elevated levels of SERPINA3/SerpinA3n are thought to sequester proteases that would otherwise be involved in the degradation of PrPSc. By inhibiting SERPINA3/SerpinA3n, this compound is believed to "set free" these proteases, thereby enhancing the cell's intrinsic ability to clear prion aggregates[3][4]. This indirect approach, which does not target the prion protein itself, may offer advantages in circumventing the issue of prion strain resistance[3].
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed mechanism of this compound in enhancing prion clearance.
Quantitative Data Summary
The efficacy of this compound has been quantified across different prion strains and cell lines. The following tables summarize the key findings from published research[1].
Table 1: PrPSc Reduction by this compound in Various Cell Models
| Cell Line | Prion Strain | This compound Concentration (µM) | Average PrPSc Reduction (%) |
| ScGT1 | RML | 20 | ~60% |
| ScGT1 | 22L | Not specified | ~35% |
| ScN2a | RML | Not specified | ~60% |
| ScN2a | 22L | Not specified | ~85% |
Table 2: EC50 and LD50 Values for this compound
| Cell Line | Prion Strain | EC50 (µM) | LD50 (µM) |
| ScGT1 | RML | 8.64 | 34 - 55 |
| ScGT1 | 22L | 19.3 | 34 - 55 |
| ScN2a | RML | 11.2 | 34 - 55 |
| ScN2a | 22L | 6.27 | 34 - 55 |
EC50: Half-maximal effective concentration for PrPSc clearance. LD50: Half-maximal lethal dose.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell Culture and Prion Infection
Murine neuroblastoma (N2a) and hypothalamic (GT1) cell lines are commonly used models for studying prion diseases in vitro[1].
-
Cell Maintenance: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% glutamine.
-
Prion Infection: Cells are exposed to brain homogenates from mice infected with different prion strains (e.g., RML, 22L) for several days. Chronically infected cell lines are established and maintained.
Anti-Prion Compound Treatment
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Treatment: Chronically infected cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period, typically 3 to 6 days.
PrPSc Detection by Western Blot
This protocol is used to quantify the amount of proteinase K (PK)-resistant PrPSc.
-
Cell Lysis: Treated cells are harvested and lysed in a buffer containing detergents.
-
Proteinase K Digestion: An aliquot of the cell lysate is incubated with PK to digest PrPC and other proteins, leaving the PK-resistant PrPSc core.
-
Protein Denaturation: The digested samples are boiled in loading buffer.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the prion protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: The signal is visualized using a chemiluminescent substrate and captured on an imaging system. Densitometric analysis is performed to quantify the PrPSc levels, often normalized to a loading control like β-actin[1].
The following diagram outlines the Western blot workflow:
Caption: Workflow for the detection and quantification of PrPSc.
Cell Viability Assay (MTT Assay)
The MTT assay is used to assess the cytotoxicity of this compound.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for an extended period (e.g., 6 days).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Real-Time Quaking-Induced Conversion (RT-QuIC) Assay
This assay is used to determine if this compound directly interferes with the PrPC to PrPSc conversion process.
-
Reaction Mixture: A reaction mixture is prepared containing a recombinant PrP substrate, a Thioflavin T (ThT) fluorescent dye, and a PrPSc seed.
-
Compound Addition: this compound is added to the reaction mixture.
-
Cyclic Amplification: The reaction is subjected to cycles of shaking and incubation in a plate reader.
-
Fluorescence Monitoring: The ThT fluorescence is measured in real-time. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Analysis: The lag phase and the maximum fluorescence intensity are analyzed to determine if the compound inhibits or enhances the conversion process. Studies have shown that this compound does not halt the conversion, suggesting its mechanism is not direct inhibition of PrP aggregation[1].
Conclusion and Future Directions
This compound represents a promising new approach to treating prion diseases by targeting the cellular protein degradation machinery rather than the prion protein itself. By inhibiting SERPINA3/SerpinA3n, this compound enhances the clearance of PrPSc in various cellular models. While the in vitro results are encouraging, the low bioavailability of this compound currently limits its in vivo application[1][2][3]. Future research will likely focus on medicinal chemistry modifications to improve its pharmacokinetic properties, paving the way for preclinical studies in animal models of prion disease. Further investigation is also needed to identify the specific proteases that are liberated by this compound and are responsible for prion clearance. This novel strategy may also have therapeutic potential for other neurodegenerative diseases characterized by protein aggregation where SERPINA3 is upregulated[4].
References
Unlocking a Novel Therapeutic Avenue for Creutzfeldt-Jakob Disease: A Technical Guide to the Potential of ARN1468
For Immediate Release
TRIESTE, Italy – November 7, 2025 – This technical guide details the preclinical data and therapeutic rationale for ARN1468, a novel small molecule inhibitor of SERPINA3, as a potential therapeutic agent for Creutzfeldt-Jakob Disease (CJD) and other prion diseases. This document is intended for researchers, scientists, and drug development professionals actively seeking innovative approaches to combat these fatal neurodegenerative disorders.
Executive Summary
Creutzfeldt-Jakob Disease is a rapidly progressive and invariably fatal neurodegenerative disorder with no effective treatment. The pathological hallmark of CJD is the accumulation of the misfolded prion protein (PrPSc) in the central nervous system. Current therapeutic strategies have largely focused on directly targeting the prion protein. This guide introduces a novel, non-PrP-targeted strategy centered on enhancing the cellular clearance of PrPSc.
This compound (also known as compound 5) is a small molecule inhibitor of Serpin Family A Member 3 (SERPINA3), a serine protease inhibitor found to be upregulated in prion diseases.[1][2] The therapeutic hypothesis posits that by inhibiting SERPINA3, endogenous proteases responsible for the degradation of protein aggregates are liberated, leading to a reduction in PrPSc load.[1][2] This document summarizes the in vitro efficacy of this compound, its mechanism of action, and the experimental protocols utilized in its initial characterization.
Quantitative Data Presentation
The anti-prion activity of this compound was evaluated in several prion-infected neuronal cell lines. The half-maximal effective concentration (EC50) for the reduction of PrPSc was determined after a 3-day treatment period.[3]
| Cell Line | Prion Strain | EC50 (µM) |
| ScGT1 | RML | 8.64 |
| ScGT1 | 22L | 19.3 |
| ScN2a | RML | 11.2 |
| ScN2a | 22L | 6.27 |
| Table 1: In Vitro Efficacy of this compound in Reducing PrPSc Levels[3] |
Chronic treatment of these cell lines with 20 µM of this compound for up to one month also demonstrated a sustained reduction in PrPSc levels.[3]
Mechanism of Action: A Novel Approach to Prion Clearance
The therapeutic strategy for this compound is predicated on modulating the cellular environment to favor the degradation of pathological prion proteins.
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of SERPINA3, which in turn enhances the proteolytic clearance of PrPSc.
References
Methodological & Application
Application Notes and Protocols for ARN1468 in Cell Culture
These application notes provide a detailed experimental protocol for the use of ARN1468, a potent, orally active serpin inhibitor, in cell culture models of prion disease. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for neurodegenerative disorders.
Introduction
This compound is a small molecule inhibitor of serpins, specifically targeting SERPINA3.[1][2][3] In the context of prion diseases, the upregulation of SERPINA3 is hypothesized to inhibit proteases responsible for the clearance of pathological prion protein (PrPSc) aggregates.[4][5] By inhibiting SERPINA3, this compound is proposed to restore the activity of these proteases, leading to enhanced degradation of PrPSc and a reduction in prion load.[1][4] This document outlines the protocols for evaluating the anti-prion efficacy and cytotoxicity of this compound in chronically infected neuronal cell lines.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the effective concentrations (EC50) of this compound in various prion-infected cell lines. The EC50 value represents the concentration of the compound that reduces the accumulation of PrPSc by 50%.
| Cell Line | Prion Strain | EC50 (µM) | Reference |
| ScGT1 | RML | 8.64 | [1][3] |
| ScGT1 | 22L | 19.3 | [1] |
| ScN2a | RML | 11.2 | [1] |
| ScN2a | 22L | 6.27 | [1] |
This compound Compound Specifications
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₇F₃N₄O₂ | [6] |
| Molecular Weight | 354.33 g/mol | [6] |
| Target | SERPINA3, PAI-1 | [2][6] |
| Solubility in DMSO | 5.56 mg/mL (15.69 mM) | [6] |
| Storage (Powder) | -20°C for 3 years | [6] |
| Storage (in Solvent) | -80°C for 6 months | [6] |
Experimental Protocols
General Cell Culture and Maintenance of Prion-Infected Cell Lines
This protocol provides general guidelines for the culture of ScGT1 (scrapie-infected GT1) and ScN2a (scrapie-infected Neuro-2a) cells.
Materials:
-
ScGT1 or ScN2a cell lines
-
Complete Growth Medium:
-
For ScGT1: Opti-MEM (Gibco) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For ScN2a: MEM (Gibco) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% GlutaMAX.[7]
-
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T75)
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Culture cells in T75 flasks with the appropriate complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the medium and wash the cells once with DPBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8-9 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:5.
-
Change the medium every 2-3 days.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.354 mg of this compound in 1 mL of DMSO.
-
Gentle warming and sonication may be required to fully dissolve the compound.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
In Vitro Anti-Prion Activity Assay
This protocol describes the treatment of prion-infected cells with this compound to assess its effect on PrPSc levels.
Materials:
-
ScGT1 or ScN2a cells
-
Complete Growth Medium
-
This compound stock solution
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase K
-
Reagents and equipment for Western blotting
Procedure:
-
Seed the prion-infected cells in 6-well plates at a density that allows for several days of treatment without reaching confluency (e.g., 1 x 10⁵ cells/well).
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM for initial screening) or vehicle control (DMSO at the same final concentration).[4]
-
Incubate the cells for a specified period. For chronic treatment, cells can be passaged and re-treated with the compound for up to four passages (approximately one month).[4]
-
After treatment, wash the cells with ice-cold DPBS and lyse them using a suitable lysis buffer.
-
To specifically detect PrPSc, treat the cell lysates with Proteinase K to digest PrPC.
-
Analyze the levels of remaining PrPSc by Western blotting using a prion protein-specific antibody.
-
Use a loading control, such as β-actin, to normalize the PrPSc signal.[4]
-
Quantify the band intensities using densitometry to determine the percentage reduction in PrPSc levels compared to the vehicle-treated control.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the potential toxic effects of this compound on the cell lines.
Materials:
-
ScGT1 or ScN2a cells
-
Complete Growth Medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for the same duration as the anti-prion activity assay.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound in Prion Clearance
Caption: Proposed mechanism of this compound-mediated prion clearance.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound's anti-prion activity and cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SERPINA3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serpin Signatures in Prion and Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. elabscience.com [elabscience.com]
Application Notes and Protocols for ARN1468 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN1468 is a potent, orally active small molecule inhibitor of serpins (serine protease inhibitors). It has demonstrated significant anti-prion activity in various in vitro models by targeting SERPINA3 (alpha-1-antichymotrypsin).[1] This document provides detailed application notes and protocols for the optimal use of this compound in in vitro studies, focusing on determining its effective concentration and assessing its anti-prion efficacy.
Mechanism of Action
In prion diseases, the normal cellular prion protein (PrPC) misfolds into the pathogenic isoform (PrPSc), which accumulates and causes neurodegeneration.[1] The clearance of PrPSc is thought to be mediated, in part, by cellular proteases. SERPINA3 is a serpin that is upregulated in the brains of individuals with Creutzfeldt-Jakob disease and in mouse models of prion disease.[1][2][3] It is hypothesized that SERPINA3 inhibits the proteases responsible for clearing PrPSc, thereby promoting prion accumulation and disease progression.[1][4]
This compound acts by inhibiting the activity of serpins like SERPINA3.[1] This inhibition is believed to "free up" the proteases that can then degrade PrPSc, leading to a reduction in prion accumulation.[1] This mechanism of action makes this compound a promising therapeutic candidate for prion diseases.
Quantitative Data Summary
The efficacy of this compound has been evaluated in several scrapie-infected neuronal cell lines. The half-maximal effective concentration (EC50) values for the reduction of PrPSc are summarized in the table below. These values serve as a crucial starting point for designing in vitro experiments.
| Cell Line | Prion Strain | EC50 (µM) |
| ScGT1 | RML | 8.64 |
| ScGT1 | 22L | 19.3 |
| ScN2a | RML | 11.2 |
| ScN2a | 22L | 6.27 |
Table 1: EC50 values of this compound in different prion-infected cell lines.
Experimental Protocols
General Considerations for In Vitro Studies
When designing in vitro experiments with this compound, it is crucial to select a concentration range that is pharmacologically relevant. A common starting point is to test concentrations around the EC50 values reported for the cell line of interest. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental setup. Treatment duration is another critical parameter and can range from a few days for acute effects to several passages for chronic effects.[5][6][7]
Protocol 1: Determination of this compound Dose-Response in ScN2a Cells
This protocol outlines the steps to determine the dose-dependent effect of this compound on PrPSc levels in scrapie-infected N2a (ScN2a) cells.
Materials:
-
ScN2a cells (infected with RML or 22L prion strain)
-
Complete medium: MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Lysis buffer (0.5% Nonidet P-40, 0.5% deoxycholate, 10 mM Tris-HCl, pH 8, 100 mM NaCl)
-
Proteinase K (PK)
-
Protease inhibitor cocktail
-
Reagents for SDS-PAGE and Western blotting
-
Anti-prion antibody (e.g., D18)
Procedure:
-
Cell Plating: Seed ScN2a cells in 6-well plates at a density that allows them to reach 80-90% confluency at the end of the treatment period. A typical starting point is a 1:5 split from a confluent flask.[5][6]
-
Compound Treatment: The day after plating, treat the cells with a serial dilution of this compound. A suggested concentration range based on the known EC50 values is 0.1 µM to 30 µM.[8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells for 3 days.
-
Cell Passage and Re-treatment: After 3 days, split the cells 1:5 into new 6-well plates and continue the treatment with fresh medium containing the respective concentrations of this compound for an additional 4 days.[5]
-
Cell Lysis: After a total of 7 days of treatment, wash the cells with PBS and lyse them in 300 µL of lysis buffer.[5]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay or a similar method.
-
Proteinase K Digestion: Adjust the protein concentration of each sample to be equal. Digest a portion of the lysate (e.g., 250 µL) with 40 µg/mL of PK at 37°C for 1 hour to specifically degrade PrPC.[5]
-
Stopping Digestion and Protein Precipitation: Stop the PK digestion by adding a protease inhibitor cocktail. Centrifuge the samples at high speed (e.g., 180,000 x g) for 1 hour at 4°C to pellet the PK-resistant PrPSc.[5]
-
Western Blotting: Resuspend the pellets in Laemmli loading buffer, boil, and run on an SDS-PAGE gel. Transfer the proteins to a membrane and probe for PrPSc using an appropriate anti-prion antibody.
-
Data Analysis: Quantify the PrPSc bands and normalize them to the vehicle control. Plot the normalized PrPSc levels against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Chronic Treatment and Prion Clearance Assay
This protocol is designed to assess the ability of this compound to clear prions from a cell culture over a longer treatment period.
Materials:
-
Same as Protocol 1.
Procedure:
-
Initiate Treatment: Start with a confluent plate of ScN2a or ScGT1 cells. Treat the cells with an effective concentration of this compound (e.g., 2-3 times the EC50) or a vehicle control.[6]
-
Serial Passaging: Every 3-4 days, when the cells reach confluency, split them at a 1:5 or 1:10 ratio into new plates with fresh medium containing this compound or vehicle.[5][6]
-
Sample Collection: At each passage, collect a sample of cells for PrPSc analysis as described in Protocol 1 (steps 5-9).
-
Duration: Continue the chronic treatment for several passages (e.g., 4-6 passages) to assess the progressive reduction of PrPSc.[6]
-
Curing Assessment (Optional): To determine if the prion infection has been "cured," after a prolonged treatment period, culture the cells for several additional passages in the absence of this compound and then test for the re-emergence of PrPSc.[5]
Safety Precautions
Standard laboratory safety procedures should be followed when handling cell cultures and chemical compounds. When working with prion-infected materials, appropriate biosafety level 2 (BSL-2) or higher containment and handling practices must be strictly adhered to in accordance with institutional and national guidelines. All waste generated from prion-infected cultures must be decontaminated appropriately.
References
- 1. iris.sissa.it [iris.sissa.it]
- 2. Exploring the impact of SerpinA3n deficiency on prion strains propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SERPINA3/SerpinA3n: a novel promising therapeutic target in prion diseases [iris.sissa.it]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Anti-prion Compounds using a Novel Cellular Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Serpin Signatures in Prion and Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PrPSc Detection Following ARN1468 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of the disease-associated prion protein (PrPSc) using Western blotting after treatment with ARN1468. This compound has been identified as a small molecule that reduces PrPSc levels in prion-infected cells.[1][2][3][4] The protocol is intended for researchers in the fields of neurodegenerative disease, prion biology, and drug discovery.
Introduction
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc.[3][4] A key diagnostic feature of PrPSc is its partial resistance to proteinase K (PK) digestion, which is exploited in Western blotting to differentiate it from the normal cellular prion protein (PrPC).[5][6] this compound is a novel compound that has been shown to effectively reduce PrPSc levels in various prion-infected cell lines.[1][7][8] It acts by inhibiting serpins like SERPINA3/SerpinA3n, which are upregulated during prion disease, thereby enhancing prion clearance.[1][2][3][4] This document outlines the methodology to assess the efficacy of this compound in reducing PrPSc levels.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reducing PrPSc levels across different cell lines and prion strains, as well as its cytotoxic profile.
Table 1: Efficacy of this compound in Reducing PrPSc Levels in Various Cell Lines
| Cell Line | Prion Strain | This compound Concentration | Average PrPSc Reduction (%) |
| ScGT1 | RML | 20 µM | ~60%[1] |
| ScGT1 | 22L | 20 µM | ~35%[1][4] |
| ScN2a | RML | 20 µM | ~60%[1] |
| ScN2a | 22L | 20 µM | ~85%[1] |
Table 2: Dose-Response of this compound on PrPSc Clearance
| Cell Line | Prion Strain | EC50 (µM) |
| ScGT1 | RML | 8.64[1][7][8] |
| ScGT1 | 22L | 19.3[1][7][8] |
| ScN2a | RML | 11.2[1][7][8] |
| ScN2a | 22L | 6.27[1][7][8] |
Table 3: Cytotoxicity of this compound
| Cell Line | Treatment Duration | LD50 (µM) |
| ScGT1 RML, ScGT1 22L, ScN2a RML, ScN2a 22L | 6 days | 34 - 55[1] |
Experimental Protocols
This section provides a detailed protocol for the treatment of prion-infected cells with this compound and subsequent detection of PrPSc by Western blotting.
Materials
-
Prion-infected cell lines (e.g., ScGT1, ScN2a)
-
Cell culture medium and supplements
-
This compound (Compound 5)
-
Lysis buffer (e.g., RIPA buffer)
-
Proteinase K (PK)
-
Pefabloc SC or other protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PrP (e.g., 3F4)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed prion-infected cells (e.g., ScGT1 or ScN2a) in appropriate culture vessels.
-
Allow cells to adhere and grow to a desired confluency.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 3 days).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
-
Proteinase K Digestion:
-
Normalize the protein concentration of all samples.
-
Digest a portion of each lysate with an optimized concentration of Proteinase K (typically 20-50 µg/mL) for 30-60 minutes at 37°C to degrade PrPC and other proteins.[5][6]
-
Stop the digestion by adding a protease inhibitor such as Pefabloc SC and boiling the samples in SDS-PAGE loading buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the prion protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using a Western blot imaging system.
-
Perform densitometric analysis of the PrPSc bands. To ensure equal loading, a loading control like β-actin should be probed on the same membrane after stripping or on a parallel blot prepared with non-PK-digested lysates.[1]
-
Normalize the PrPSc signal to the loading control for quantitative comparison between treated and untreated samples.
-
Signaling Pathway and Mechanism of Action
This compound is proposed to reduce PrPSc levels through a non-PrP-targeted mechanism. It inhibits the function of SERPINA3/SerpinA3n, which are serine protease inhibitors found to be upregulated in prion diseases. By inhibiting these serpins, this compound may "free up" proteases that can then contribute to the clearance of PrPSc.[1][2][3][4]
This protocol and the accompanying data provide a framework for investigating the anti-prion activity of this compound. Researchers can adapt this methodology to screen other compounds and further explore the mechanisms of prion clearance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. Identification of a proteinase K resistant protein for use as an internal positive control marker in PrP Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteinase K and the structure of PrPSc: The good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
ARN1468 treatment duration for effective prion clearance
Application Notes: ARN1468 for In Vitro Prion Clearance
Introduction
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc.[1][2] While many therapeutic strategies have focused on directly targeting the cellular prion protein (PrPC) or its conversion to PrPSc, a novel approach involves enhancing the cell's intrinsic prion clearance mechanisms.[1][2][3] this compound (also known as compound 5) is a small molecule identified as an inhibitor of SERPINA3/SerpinA3n, proteins found to be upregulated during prion disease.[1][4] this compound reduces the PrPSc load in chronically infected neuronal cells without directly interacting with PrPC or PrPSc, suggesting a promising non-PrP-targeted strategy for studying prion clearance.[1][2][4] These notes provide data and protocols for researchers utilizing this compound in in vitro models of prion disease. It is important to note that while effective in cell culture, this compound has low bioavailability, which currently limits its application in in vivo studies.[1][2][4]
Data Presentation: Efficacy of this compound
The anti-prion activity of this compound has been demonstrated across different neuronal cell lines and prion strains. The compound effectively reduces PrPSc levels in a strain-independent manner.[1][4]
Table 1: PrPSc Reduction in Prion-Infected Cell Lines
| Cell Line | Prion Strain | This compound Conc. | Treatment Duration | Avg. PrPSc Reduction |
|---|---|---|---|---|
| ScGT1 | RML | 20 µM | Chronic (4 passages) | ~60%[1][4] |
| ScGT1 | 22L | 20 µM | Acute | ~35%[1][4] |
| ScN2a | RML | 20 µM | Acute | ~60%[1][4] |
| ScN2a | 22L | 20 µM | Acute | ~85%[1][4] |
Table 2: Parameters for EC50 and LD50 Determination
| Parameter | Description | Cell Lines | Treatment Duration | Concentration Range |
|---|---|---|---|---|
| EC50 | Concentration for 50% reduction in PrPSc accumulation. | ScGT1, ScN2a | 3 days[1] | 1 µM to 50 µM[1] |
| LD50 | Concentration causing 50% reduction in cell viability. | ScGT1, ScN2a | 6 days[1] | 10 µM to 100 µM[1] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy and cytotoxicity of this compound in prion-infected cell cultures.
Protocol 1: Chronic Treatment of Prion-Infected Cells with this compound
This protocol describes the long-term treatment of scrapie-infected GT1 (ScGT1) or N2a (ScN2a) cells to assess sustained prion clearance.
-
Cell Culture:
-
Culture ScGT1 or ScN2a cells, infected with either RML or 22L prion strains, in standard growth medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
When cells reach 70-80% confluency, replace the medium with fresh growth medium containing 20 µM this compound. For control cells, use a medium containing the equivalent concentration of the vehicle (e.g., DMSO).
-
Incubate the cells for 3-4 days.
-
-
Cell Passage:
-
When the cells reach confluency, passage them at a 1:8 or 1:10 ratio.
-
Continuously treat the cells with 20 µM this compound in the fresh medium with each passage.
-
-
Sample Collection:
-
Repeat the treatment and passage cycle for a total of four passages (approximately 1 month).[1]
-
After the final passage, harvest the cells for PrPSc analysis via Western blot (see Protocol 2).
-
Protocol 2: Assessment of Prion Clearance by Western Blot
This protocol details the detection and quantification of Proteinase K (PK)-resistant PrPSc.
-
Cell Lysis:
-
Wash the harvested cell pellet with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM EDTA, 0.5% Nonidet P-40, 0.5% sodium deoxycholate) on ice for 30 minutes.
-
Centrifuge at 1000 x g for 5 minutes to remove nuclei and cell debris. Collect the supernatant.
-
-
Proteinase K (PK) Digestion:
-
Determine the total protein concentration of the supernatant using a standard assay (e.g., BCA).
-
Normalize protein concentrations across all samples.
-
Digest a 50-100 µg aliquot of protein with 20 µg/mL Proteinase K at 37°C for 1 hour with agitation. The PK concentration may need optimization depending on the cell line and prion strain.
-
Stop the digestion by adding a protease inhibitor (e.g., Pefabloc SC) and incubating on ice.
-
-
Protein Precipitation and Denaturation:
-
Precipitate the proteins using methanol or by centrifugation at >16,000 x g for 30 minutes.
-
Resuspend the pellet in a sample loading buffer and denature by boiling at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate the proteins on an SDS-PAGE gel (e.g., 12% polyacrylamide).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary anti-PrP antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use β-actin as a loading control on non-PK-digested samples to ensure equal protein loading.[1]
-
-
Quantification:
-
Perform densitometric analysis of the PrPSc bands using imaging software (e.g., ImageJ).
-
Normalize the PrPSc signal to the loading control from a parallel non-digested blot.
-
Protocol 3: Determination of Cytotoxicity using MTT Assay
This protocol is for assessing the cytotoxicity of this compound to determine its LD50 value.[1]
-
Cell Seeding:
-
Seed prion-infected N2a or GT1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Generate a dose-survival curve by plotting the log of the this compound concentration against the percentage of cell viability to determine the LD50 value.[1]
-
Visualizations
// Nodes PrionDisease [label="Prion Disease Pathogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; SERPINA3n [label="Upregulation of\nSERPINA3/SerpinA3n", fillcolor="#FBBC05", fontcolor="#202124"]; Clearance [label="Cellular Prion (PrPSc)\nClearance Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nSERPINA3/SerpinA3n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Restoration [label="Enhanced Prion Clearance", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PrionDisease -> SERPINA3n [label=" leads to", fontcolor="#5F6368"]; SERPINA3n -> Clearance [arrowhead=tee, color="#EA4335", style=bold, label=" inhibits", fontcolor="#5F6368"]; this compound -> Inhibition [label=" results in", fontcolor="#5F6368"]; Inhibition -> SERPINA3n [arrowhead=tee, color="#EA4335", style=bold]; Inhibition -> Restoration [label=" allows for", fontcolor="#5F6368"];
// Invisible edges for alignment edge [style=invis]; Clearance -> Restoration; } /dot
Caption: Proposed mechanism of this compound action.
// Edges Culture -> Treatment [lhead=cluster_treatment, fontcolor="#5F6368"]; Treatment -> Incubate [fontcolor="#5F6368"]; Incubate -> Harvest [lhead=cluster_analysis, fontcolor="#5F6368"]; Harvest -> Analysis [fontcolor="#5F6368"]; Analysis -> PK_WB [label=" Efficacy ", fontcolor="#5F6368"]; Analysis -> MTT [label=" Cytotoxicity ", fontcolor="#5F6368"]; PK_WB -> Quantify [fontcolor="#5F6368"]; MTT -> Viability [fontcolor="#5F6368"]; } /dot
Caption: Workflow for testing this compound in vitro.
References
Application Notes and Protocols for the Synergistic Drug Combination Study of ARN1468 and Quinacrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapeutic agents is a cornerstone of modern drug development, aiming to enhance efficacy, overcome resistance, and minimize toxicity. This document outlines a proposed study to investigate the synergistic effects of ARN1468, a SERPIN (serine protease inhibitor) inhibitor, and Quinacrine, a repurposed antimalarial drug with known anticancer properties. While a synergistic relationship has been noted in the context of prion disease, this application note details a framework for exploring this synergy in a cancer context. This compound's role as a SERPIN inhibitor presents a novel mechanism that may complement the multifaceted actions of Quinacrine, which include p53 activation, NF-κB inhibition, and autophagy modulation.[1][2][3][4] These intersecting pathways suggest a strong potential for synergistic anticancer activity.
Hypothetical Data on Synergistic Effects
The following tables represent hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to demonstrate how to present quantitative data from a synergistic drug combination study.
Table 1: In Vitro Cytotoxicity of this compound and Quinacrine as Single Agents
| Cell Line | Drug | IC50 (µM) |
| Pancreatic Cancer (PANC-1) | This compound | 15.8 |
| Quinacrine | 5.2 | |
| Glioblastoma (U87-MG) | This compound | 22.4 |
| Quinacrine | 7.8 |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Combination Index (CI) Values for this compound and Quinacrine Combination
| Cell Line | Drug Ratio (this compound:Quinacrine) | Fa = 0.50 (CI) | Fa = 0.75 (CI) | Fa = 0.90 (CI) | Synergy Interpretation |
| PANC-1 | 3:1 | 0.45 | 0.38 | 0.32 | Strong Synergy |
| U87-MG | 3:1 | 0.62 | 0.55 | 0.48 | Synergy |
The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Fa represents the fraction of cells affected (e.g., inhibited).[5][6][7][8][9]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and the experimental workflow for this synergistic drug combination study.
Caption: Proposed synergistic mechanism of this compound and Quinacrine.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and Quinacrine, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., PANC-1, U87-MG)
-
Complete growth medium (specific to cell line)
-
96-well cell culture plates
-
This compound and Quinacrine stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment (Single Agent): Prepare serial dilutions of this compound and Quinacrine in complete growth medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control wells (medium with DMSO).
-
Drug Treatment (Combination - Checkerboard Assay): Prepare a matrix of drug concentrations.[2][10][11][12][13] Serially dilute this compound horizontally across the plate and Quinacrine vertically.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for single agents using dose-response curve fitting software. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the drug combination.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and Quinacrine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Quinacrine, or the combination at their synergistic concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[6][14][15][16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is used to investigate the effect of the drug combination on key signaling proteins.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and Quinacrine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p-NF-κB, anti-cleaved PARP, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.[9][10][17][18][19]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically analyze the bands and normalize to a loading control (e.g., β-actin).
Conclusion
The protocols and frameworks provided in these application notes offer a comprehensive guide for investigating the potential synergistic effects of this compound and Quinacrine in a cancer research setting. By systematically evaluating cell viability, apoptosis, and key signaling pathways, researchers can elucidate the mechanisms underlying this promising drug combination and pave the way for further preclinical and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Serine protease inhibitor (SERPIN) superfamily in cancer and response to therapy | Markovina Lab | Washington University in St. Louis [markovinalab.wustl.edu]
- 4. What are SERPINB2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. scitcentral.com [scitcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. mythreyaherbal.com [mythreyaherbal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 11. Checkerboard array synergy testing. [bio-protocol.org]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Role of Serine Proteases and Inhibitors in Cancer [hero.epa.gov]
- 19. researchgate.net [researchgate.net]
Measuring the Anti-Prion Activity of ARN1468: EC50 Determination in Infected Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases, particularly prion diseases.
Introduction: Prion diseases are a group of fatal neurodegenerative disorders characterized by the accumulation of the misfolded scrapie isoform (PrPSc) of the cellular prion protein (PrPC)[1]. A promising therapeutic strategy involves the identification of compounds that can reduce the levels of PrPSc in infected cells. ARN1468 is a novel compound that has shown significant anti-prion effects[1][2][3]. This document provides detailed protocols for determining the half-maximal effective concentration (EC50) of this compound in various prion-infected neuronal cell lines, a crucial step in the pre-clinical evaluation of this potential therapeutic agent. The protocols outlined below describe the cell culture of relevant lines, infection with different prion strains, treatment with this compound, and quantification of PrPSc levels to calculate EC50 values.
Data Presentation
The anti-prion activity of this compound has been evaluated in different murine-derived cell lines infected with distinct prion strains. The EC50 values, representing the concentration of this compound required to reduce PrPSc levels by 50%, are summarized in the table below. This data is based on findings from studies on this compound, also referred to as compound 5 in some publications[1][2][3].
| Cell Line | Prion Strain | This compound EC50 (µM) |
| ScGT1 | RML | 8.64[2] |
| ScGT1 | 22L | 19.3[2] |
| ScN2a | RML | 11.2[2] |
| ScN2a | 22L | 6.27[2] |
Signaling Pathway
This compound is an inhibitor of serpins (serine protease inhibitors)[1][2][3]. In prion-infected cells, the expression of certain serpins, such as SERPINA3, is upregulated[4]. By inhibiting these serpins, this compound is thought to unleash the activity of proteases that contribute to the degradation of PrPSc, thereby enhancing its clearance through cellular protein degradation pathways like the ubiquitin-proteasome system (UPS) and autophagy[5][6][7][8].
Experimental Workflow
The determination of this compound's EC50 value involves a series of sequential experimental steps, from cell culture and prion infection to data analysis. The following diagram illustrates the overall workflow.
References
- 1. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prion - Wikipedia [en.wikipedia.org]
- 6. Prion degradation pathways: Potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promiscuous Roles of Autophagy and Proteasome in Neurodegenerative Proteinopathies [mdpi.com]
- 8. Frontiers | Proteostasis unbalance in prion diseases: Mechanisms of neurodegeneration and therapeutic targets [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve Brain Penetration of ARN1468
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ARN1468, a potent, orally active serpin inhibitor. The primary focus is to address the known challenge of its limited brain penetration and provide actionable strategies for improvement.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its proposed mechanism of action?
This compound is an experimental anti-prion small molecule that functions as a potent inhibitor of serpins (serine protease inhibitors).[1] Specifically, it has been shown to target SERPINA3.[2] In the context of prion diseases, the accumulation of the misfolded prion protein (PrPSc) is a key pathological event. The proposed mechanism of this compound is that by inhibiting serpins, it frees up proteases that can then degrade and reduce the accumulation of PrPSc.[1] This anti-prion effect has been observed in several cell lines.[1][2]
Serpins utilize a unique and irreversible "suicide substrate" mechanism. The serpin presents a flexible reactive center loop (RCL) that mimics a normal protease substrate. When the target protease cleaves the RCL, the serpin undergoes a rapid and dramatic conformational change, trapping the protease in a covalent complex and rendering it inactive.[3][4]
Figure 1: Simplified mechanism of irreversible serpin inhibition by trapping the target protease.
Q2: My in vivo study shows low brain concentrations of this compound. What are the likely causes?
The primary reason for low brain concentrations of many compounds, including this compound, is the blood-brain barrier (BBB).[1] The BBB is a highly selective barrier formed by endothelial cells with tight junctions that strictly regulate the passage of substances into the brain.[5]
Two main factors likely contribute to the poor brain penetration of this compound:
-
Efflux Transporter Activity : The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP), that act as "gatekeepers," pumping xenobiotics back into the bloodstream.[5][6][7] Small molecules with certain structural motifs, such as multiple hydrogen bond donors, are often recognized as substrates for these transporters.[8]
-
Unfavorable Physicochemical Properties : For a drug to passively diffuse across the BBB, it generally needs a balanced profile of lipophilicity, low molecular weight, and a small polar surface area. While higher lipophilicity can improve membrane crossing, it can also lead to other issues like increased metabolic degradation.[9]
Pharmacokinetic data from studies in C57BL/6 mice confirm that this compound exhibits low brain concentrations and high plasma clearance, supporting the hypothesis that it is challenged by the BBB.[1]
Q3: How can I quantitatively assess and interpret the brain penetration of this compound?
To move beyond a qualitative assessment of "low" brain penetration, you should measure key pharmacokinetic (PK) parameters. The most common metric is the brain-to-plasma ratio (Kp) , which is the total concentration of the drug in the brain tissue divided by the total concentration in the plasma at a given time point.
However, a high Kp can be misleading if a drug binds extensively to brain tissue without reaching its target.[6][7] A more informative metric is the unbound brain-to-plasma ratio (Kp,uu) , which compares the concentration of the free, unbound drug in the brain to the free drug in the plasma. A Kp,uu value of ~1 suggests passive diffusion, a value >1 suggests active influx, and a value <1 strongly suggests active efflux.
| Parameter | Reported/Typical Value | Significance for Brain Penetration |
| Molecular Weight | ~400-500 g/mol (Typical for similar inhibitors) | Within the acceptable range for CNS drugs (<500 g/mol ). |
| Polar Surface Area (PSA) | >90 Ų (Hypothesized) | Likely a contributor to poor permeability; CNS drugs often require PSA < 90 Ų. |
| Hydrogen Bond Donors | >3 (Hypothesized) | A higher number increases the likelihood of being a P-gp efflux substrate.[8] |
| Brain-to-Plasma Ratio (Kp) | Low (<0.1 reported qualitatively)[1] | Indicates very little of the total administered drug reaches the brain. |
| Unbound Fraction (Plasma, fu,p) | Not Reported | Needed to calculate Kp,uu. |
| Unbound Fraction (Brain, fu,brain) | Not Reported | Needed to calculate Kp,uu. |
| Kp,uu | <<1 (Hypothesized) | Would strongly indicate that this compound is a substrate of active efflux transporters at the BBB. |
Table 1: Key Pharmacokinetic and Physicochemical Properties of this compound Relevant to Brain Penetration.
Figure 2: Standard experimental workflow for determining the Kp ratio of this compound in vivo.
Q4: What are the primary strategies to improve the brain penetration of this compound?
Improving brain penetration requires a multi-pronged approach focused on overcoming the challenges identified in Q2. Strategies can be broadly categorized into structural modifications and formulation/delivery approaches.
| Strategy Category | Specific Approach | Mechanism of Action | Key Considerations |
| Structural Modification | Mask Hydrogen Bond Donors | Reduces recognition by efflux transporters like P-gp.[8] | Can alter target potency and solubility. N-methylation of a pyridone is a known strategy.[8] |
| Optimize Lipophilicity (logP) | Increases passive diffusion across lipid membranes. | A logP that is too high can increase non-specific binding and metabolic clearance.[9] | |
| Reduce Molecular Weight/PSA | Improves passive permeability. | May require significant changes to the core scaffold, risking loss of activity. | |
| Formulation & Delivery | Co-administration with P-gp Inhibitor | Saturates or blocks efflux transporters, allowing more this compound to remain in the brain. | Potential for systemic drug-drug interactions; inhibitor may have its own toxicity. |
| Nanoparticle Encapsulation | Can potentially mask the drug from efflux transporters and facilitate transport across the BBB.[9][10] | Complex formulation, potential for immunogenicity, and manufacturing challenges. | |
| Prodrug Approach | A bioreversible derivative is made to improve BBB transit, which is then cleaved to release the active this compound in the brain.[9] | Requires specific enzymes in the brain for efficient cleavage. |
Table 2: Summary of Primary Strategies to Enhance Brain Penetration of this compound.
Figure 3: Troubleshooting decision tree for improving the brain penetration of this compound.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study for Kp Determination
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in mice.
Materials:
-
This compound
-
Appropriate vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles, syringes
-
Blood collection tubes (containing K2-EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Calibrated balance, centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Preparation: Prepare the dosing formulation of this compound at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Dosing: Acclimatize animals. Administer a single dose of this compound via oral gavage (PO) or intravenous (IV) injection.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, and 4 hours post-dose), collect blood via cardiac puncture into EDTA tubes (n=3-4 mice per time point).
-
Brain Extraction: Immediately following blood collection, perfuse the mouse with saline to remove residual blood from brain tissue. Surgically extract the whole brain and rinse with cold saline.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Collect the supernatant.
-
Brain: Blot the brain dry and record its weight. Homogenize the brain tissue in a 3:1 (v/w) ratio of phosphate-buffered saline (PBS).
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples using protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the plasma concentration (C_plasma) in ng/mL.
-
Calculate the brain concentration (C_brain) in ng/g.
-
Determine the Kp value for each time point: Kp = C_brain / C_plasma .
-
Protocol 2: In Vitro PAMPA-BBB Assay for Permeability Screening
Objective: To assess the passive permeability of this compound and its analogs across an artificial BBB model.
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)
-
PVDF filter membrane
-
Brain lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound and analogs
-
High- and low-permeability control compounds (e.g., propranolol and theophylline)
-
Plate reader or LC-MS/MS system
Methodology:
-
Membrane Coating: Add 5 µL of the brain lipid solution to each well of the donor plate's filter membrane and allow it to impregnate for 5 minutes.
-
Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate: Prepare solutions of this compound, analogs, and control compounds in PBS (e.g., at 200 µM). Add 300 µL of each compound solution to the donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich," ensuring the coated membrane is in contact with the acceptor buffer. Incubate at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
Concentration Measurement: After incubation, determine the concentration of the compound in both the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (UV-Vis plate reader or LC-MS/MS for higher sensitivity).
-
Permeability Calculation:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-1 / (A * t * (1/VD + 1/VA))) * ln(1 - (CA / C_equilibrium)) where A is the filter area, t is incubation time, VD and VA are donor/acceptor volumes, and C_equilibrium is the concentration at equilibrium.
-
Classify compounds based on their Pe values (e.g., Pe > 4.0 x 10⁻⁶ cm/s often indicates high CNS permeability).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SERPINA3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serpin - Wikipedia [en.wikipedia.org]
- 5. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to optimize brain penetration in drug discovery. | Semantic Scholar [semanticscholar.org]
- 8. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting ARN1468 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN1468. The following information is designed to help you overcome challenges with this compound insolubility in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound in DMSO. You may need to use ultrasonication and warming (up to 60°C) to achieve complete dissolution.[1] For example, to create a 10 mM stock solution, you would dissolve 3.54 mg of this compound (Molecular Weight: 354.33 g/mol ) in 1 mL of DMSO.
Q3: What is the storage and stability of the this compound stock solution?
A3: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. It can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
It is common for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous buffer. This guide provides a systematic approach to troubleshoot and overcome this issue.
Workflow for Troubleshooting this compound Insolubility
Caption: A stepwise workflow for troubleshooting this compound insolubility in aqueous solutions.
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What should I do first?
A4: The first step is to determine the maximum concentration of this compound that is soluble in your final aqueous buffer. This can be achieved by performing a serial dilution of your DMSO stock solution.
Experimental Protocol: Serial Dilution for Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Set up a series of microcentrifuge tubes, each containing your aqueous buffer.
-
Create a serial dilution of the this compound stock solution into the buffer. For example, prepare final concentrations ranging from 100 µM down to 1 µM.
-
Ensure the final concentration of DMSO is consistent across all dilutions and is at a level compatible with your assay (typically ≤ 0.5%).
-
Vortex each dilution thoroughly.
-
Incubate at the experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect each tube for any signs of precipitation. You can also measure absorbance at a wavelength where the compound absorbs to quantify the amount of soluble compound.
| Final this compound Concentration | Volume of 10 mM Stock (µL) for 1 mL final | Volume of Buffer (µL) | Final DMSO (%) | Observation (Example) |
| 100 µM | 10 | 990 | 1.0% | Precipitation |
| 50 µM | 5 | 995 | 0.5% | Precipitation |
| 25 µM | 2.5 | 997.5 | 0.25% | Clear Solution |
| 10 µM | 1 | 999 | 0.1% | Clear Solution |
| 1 µM | 0.1 | 999.9 | 0.01% | Clear Solution |
Q5: I need to use a higher concentration of this compound than what is soluble in my aqueous buffer alone. What is the next step?
A5: If the required concentration is not achievable by simple dilution, you can try using a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, can increase the solubility of a hydrophobic compound.[4][5][6]
Experimental Protocol: Co-Solvent System Evaluation
-
Select a panel of biocompatible, water-miscible co-solvents.
-
Prepare your aqueous buffer containing different percentages of the chosen co-solvents.
-
Add the this compound DMSO stock solution to the co-solvent-containing buffers to achieve the desired final concentration.
-
Vortex and incubate as described previously.
-
Visually inspect for precipitation.
| Co-Solvent | Concentration in Buffer (%) | Final this compound Concentration | Final DMSO (%) | Observation |
| Ethanol | 5% | 50 µM | 0.5% | Precipitation |
| Ethanol | 10% | 50 µM | 0.5% | Clear Solution |
| PEG-400 | 5% | 50 µM | 0.5% | Clear Solution |
| Propylene Glycol | 5% | 50 µM | 0.5% | Precipitation |
Note: Always run a vehicle control with the co-solvent to ensure it does not affect your experimental results.
Q6: Using a co-solvent did not sufficiently improve the solubility of this compound. Are there other approaches?
A6: Yes, adjusting the pH of your aqueous buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.[5][7]
Experimental Protocol: pH Adjustment
-
Determine if this compound has acidic or basic functional groups (this may require computational prediction or experimental determination of the pKa).
-
Prepare your aqueous buffer at a range of pH values around the predicted pKa.
-
Add the this compound DMSO stock to each pH-adjusted buffer to the desired final concentration.
-
Vortex, incubate, and observe for precipitation.
| Buffer pH | Final this compound Concentration | Final DMSO (%) | Observation |
| 6.0 | 50 µM | 0.5% | Precipitation |
| 7.0 | 50 µM | 0.5% | Precipitation |
| 8.0 | 50 µM | 0.5% | Clear Solution |
Note: Ensure that the pH of your final solution is compatible with your biological system.
Q7: I am still facing solubility issues with this compound. What other options can I explore?
A7: The use of solubilizing excipients can be an effective strategy. Excipients such as cyclodextrins and surfactants can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
Experimental Protocol: Evaluation of Solubilizing Excipients
-
Select a panel of solubilizing excipients.
-
Prepare solutions of these excipients in your aqueous buffer at various concentrations.
-
Add the this compound DMSO stock to the excipient-containing buffers.
-
Vortex, incubate, and observe for precipitation.
| Excipient | Concentration in Buffer | Final this compound Concentration | Final DMSO (%) | Observation |
| β-Cyclodextrin | 5 mM | 50 µM | 0.5% | Precipitation |
| HP-β-Cyclodextrin | 10 mM | 50 µM | 0.5% | Clear Solution |
| Tween® 80 | 0.1% (w/v) | 50 µM | 0.5% | Clear Solution |
| Polysorbate 20 | 0.1% (w/v) | 50 µM | 0.5% | Clear Solution |
Note: As with co-solvents, it is crucial to test the effect of the excipient alone on your experimental system.
This compound Target Signaling Pathway
This compound is an inhibitor of SERPINA3 (alpha-1 antichymotrypsin).[2] SERPINA3 is implicated in inflammatory processes and can influence cell survival and proliferation through pathways such as PI3K/AKT and MAPK/ERK.[4]
Caption: A simplified diagram of the SERPINA3 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scrippslabs.com [scrippslabs.com]
- 3. researchgate.net [researchgate.net]
- 4. SERPINA3: Stimulator or Inhibitor of Pathological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Association and Pathogenesis of SERPINA3 in Coronary Artery Disease [frontiersin.org]
- 6. Frontiers | Immunological and homeostatic pathways of alpha -1 antitrypsin: a new therapeutic potential [frontiersin.org]
- 7. SERPINA3: Stimulator or Inhibitor of Pathological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of ARN1468
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of ARN1468, a potent, orally active serpin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is an anti-prion agent that targets and inhibits serpins.[1][2] Specifically, it has been shown to target SERPINA3 with a dissociation constant (Kd) of 26 µM as determined by Isothermal Titration Calorimetry (ITC).[2] Its anti-prion activity has been demonstrated in multiple cell lines with EC50 values ranging from 6.27 to 19.3 µM.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions for this compound have not been extensively published, its mechanism as a serpin inhibitor suggests potential for interactions with other serine protease inhibitors or related proteins.[3][4] Off-target effects are a common concern for small molecule inhibitors and can lead to unintended biological consequences or toxicity.[5][6] Therefore, a thorough off-target profiling is recommended.
Q3: What experimental approaches can be used to identify off-target effects of this compound?
Several unbiased, proteome-wide methods are available to identify potential off-target proteins. These include:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify proteins that directly bind to this compound in a cellular context.[5][7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates, providing evidence of target engagement.[8][9][10]
-
Limited Proteolysis-Mass Spectrometry (LiP-MS): This approach can detect on- and off-target binding events by identifying conformational changes in proteins upon compound treatment.[11]
Q4: How can I validate the off-target interactions identified in my screening assays?
Identified potential off-targets should be validated through orthogonal assays. These can include:
-
Biochemical Assays: Direct measurement of this compound's inhibitory activity against the purified potential off-target protein (e.g., kinase activity assays if a kinase is identified).[12][13][14]
-
CRISPR-Cas9 Gene Editing: Knocking out the potential off-target gene can help determine if the observed cellular phenotype is dependent on that specific protein.[15][16][17]
-
Competitive Binding Assays: These assays can confirm direct binding and determine the affinity of this compound for the potential off-target.
Q5: What strategies can be employed to mitigate the off-target effects of this compound?
If significant off-target effects are confirmed, several strategies can be considered:
-
Rational Drug Design: Structural information of this compound bound to its on-target (SERPINA3) and off-target proteins can guide medicinal chemistry efforts to design more selective analogs.[18]
-
Dose Optimization: Reducing the concentration of this compound to a level that maintains on-target efficacy while minimizing off-target engagement can be a viable strategy.
-
Combination Therapy: In some cases, combining this compound with another agent that counteracts the off-target effect could be explored.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No thermal shift observed for the on-target protein (SERPINA3). | Insufficient compound concentration or incubation time. | Optimize this compound concentration and incubation time. A dose-response and time-course experiment is recommended. |
| Cell lysis is incomplete. | Ensure complete cell lysis to release soluble proteins. Try alternative lysis buffers or mechanical disruption methods.[8] | |
| The chosen heating temperature is not optimal. | Perform a temperature gradient experiment to determine the optimal melting temperature of the target protein.[19] | |
| High background in Western Blot detection. | Non-specific antibody binding. | Optimize primary and secondary antibody concentrations. Use appropriate blocking buffers. |
| Incomplete protein transfer. | Verify transfer efficiency using a protein stain like Ponceau S. | |
| Inconsistent results between replicates. | Uneven heating of samples. | Ensure proper contact of PCR tubes/plates with the thermocycler block. Use a calibrated thermocycler. |
| Variability in cell density or lysis. | Ensure consistent cell numbers and lysis conditions across all samples. |
Chemical Proteomics Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield of enriched proteins. | Inefficient probe design or synthesis. | If using a probe-based approach, ensure the linker does not interfere with this compound's binding activity.[5] |
| Inefficient affinity capture. | Optimize the binding and washing conditions for the affinity resin. | |
| High number of non-specific binders. | Insufficiently stringent wash steps. | Increase the number and stringency of wash steps after affinity capture. |
| The compound is "sticky" and binds non-specifically to many proteins. | Include a competition experiment with an excess of free this compound to distinguish specific from non-specific binders. | |
| Failure to identify the on-target protein (SERPINA3). | The on-target protein is of low abundance. | Use a more sensitive mass spectrometer or increase the amount of starting material. |
| The interaction is too weak to be captured. | Consider cross-linking strategies to stabilize the interaction. |
Data Presentation
Table 1: On-Target Activity of this compound
| Target | Assay | Value | Cell Line |
| SERPINA3 | ITC | Kd = 26 µM | - |
| Prion Protein | Anti-prion Assay | EC50 = 8.64 µM | ScGT1 RML |
| Prion Protein | Anti-prion Assay | EC50 = 19.3 µM | ScGT1 22L |
| Prion Protein | Anti-prion Assay | EC50 = 11.2 µM | ScN2a RML |
| Prion Protein | Anti-prion Assay | EC50 = 6.27 µM | ScN2a 22L |
Data sourced from MedchemExpress and ProbeChem.[1][2]
Table 2: Hypothetical Off-Target Profile of this compound
| Potential Off-Target | Assay Type | IC50 / Kd | Notes |
| Kinase X | Kinase Activity Assay | 15 µM | A serine/threonine kinase identified through a kinase panel screen. |
| Protease Y | Protease Activity Assay | 35 µM | A serine protease with structural similarity to the serpin binding domain. |
| Protein Z | CETSA | Shift at 50 µM | A protein of unknown function identified in a proteome-wide CETSA screen. |
This table presents hypothetical data for illustrative purposes. Actual off-target profiling is required.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol outlines the steps to assess the binding of this compound to its target protein(s) in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells (e.g., ScN2a) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
After incubation, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[19]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[8]
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Protein Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the protein of interest (e.g., SERPINA3).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of this compound) indicates target engagement.
-
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Inhibitory Activity
This protocol describes how to screen this compound against a panel of kinases to identify potential off-target inhibitory activity.
-
Assay Setup:
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add this compound at a fixed concentration (e.g., 10 µM) to the reaction mixture. Include a positive control inhibitor and a DMSO vehicle control.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
-
Detection and Analysis:
-
Stop the reaction and measure the kinase activity according to the specific assay protocol (e.g., by quantifying ADP production or substrate phosphorylation).
-
Calculate the percentage of inhibition for each kinase in the presence of this compound relative to the DMSO control.
-
Kinases showing significant inhibition should be selected for further validation with IC50 determination.
-
Visualizations
Caption: Workflow for identifying, validating, and mitigating off-target effects of this compound.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SERPINA3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serpin - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. toxicology.org [toxicology.org]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 17. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
How to address high plasma clearance of ARN1468 in mice
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high plasma clearance of the small molecule ARN1468 in mice during preclinical studies.
Troubleshooting Guides
Issue: Rapid Plasma Clearance of this compound Observed in Murine Pharmacokinetic Studies
Researchers conducting in vivo studies with this compound in mice have reported high plasma clearance, leading to low bioavailability and limited efficacy in prion disease models.[1][2][3] This guide provides potential strategies to address this challenge.
Observed Pharmacokinetic Parameters of this compound in Mice:
| Parameter | Intravenous (I.V.) Administration | Oral (P.O.) Administration |
| Cmax | 549 ng/mL | 206 ng/mL |
| Time to Cmax | 5 min | 5 min |
| Plasma Clearance | 791 mL/min/kg | - |
| AUC (0-4h) | - | 12,192 min*ng/mL |
| Oral Bioavailability | - | ~26% |
| Data sourced from studies on this compound (also referred to as compound 5).[1] |
Potential Strategies to Mitigate High Plasma Clearance
Formulation Strategies
The formulation of a compound can significantly impact its pharmacokinetic profile.[4]
-
Solubilizing Agents: Consider using solubilizing agents such as Dimethyl Sulfoxide (DMSO) and Polyethylene glycol 400 (PEG400) to improve the dissolution and absorption of this compound.[4]
-
Nanoparticle and Liposomal Formulations: Encapsulating this compound in nanoparticles or liposomes can protect it from rapid metabolism and clearance, potentially prolonging its circulation time.[4]
-
Prodrug Approach: Chemical modification of this compound into a prodrug that is converted to the active form in vivo could alter its physicochemical properties to reduce clearance.[5]
Modification of Administration Route
The route of administration can influence the rate of absorption and first-pass metabolism.[4][6]
-
Continuous Infusion: Utilizing an implantable infusion pump for continuous intravenous or subcutaneous delivery can maintain steady-state plasma concentrations, bypassing the rapid clearance seen with bolus injections.[4]
-
Subcutaneous or Intraperitoneal Injection: These routes can provide a slower absorption profile compared to intravenous injection, potentially leading to a more sustained plasma concentration.[4][6]
Structural Modification of this compound
Altering the chemical structure of this compound could reduce its susceptibility to metabolic enzymes.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the molecule, reducing renal clearance and shielding it from enzymatic degradation.[7][8]
-
Deuteration: Selective replacement of hydrogen atoms with deuterium at metabolically active sites can slow the rate of metabolism by cytochrome P450 enzymes.
-
Introduction of Metabolic Blockers: Incorporating chemical groups that hinder enzymatic action at sites of metabolism can prolong the half-life of the compound.
Experimental Workflow for Evaluating Strategies
The following workflow outlines the steps to assess the effectiveness of the proposed strategies.
Caption: A generalized workflow for testing strategies to address the high plasma clearance of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a small molecule designed to enhance prion clearance without directly interacting with the normal (PrPC) or misfolded (PrPSc) prion proteins.[2] It functions by inhibiting SERPINA3/SerpinA3n, which are upregulated during prion diseases.[1] By inhibiting these serpins, this compound effectively reduces the prion load in infected cells.[1][3]
Q2: What are the primary challenges with the in vivo use of this compound?
A2: The primary challenge is its low bioavailability due to high plasma clearance in mice (791 mL/min/kg).[1] This rapid clearance prevents the compound from reaching and maintaining therapeutic concentrations in the brain, which is the target organ for treating prion diseases.[1]
Q3: Has this compound shown efficacy in any models?
A3: Yes, this compound has demonstrated a significant anti-prion effect in chronically infected cell lines, reducing PrPSc accumulation by approximately 60%.[1][3] It has also been shown to delay prion accumulation in de novo infected cells.[1]
Q4: Are there any known toxicities associated with this compound?
A4: In the initial studies, mice treated with this compound via both intravenous and oral administration displayed normal behavior without observable side effects for the entire experimental period.[1]
Q5: What is the signaling pathway targeted by this compound?
A5: this compound targets the SERPINA3/SerpinA3n pathway, which is implicated in the progression of prion diseases.
Caption: The proposed mechanism of action for this compound in prion disease.
Detailed Experimental Protocols
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a novel formulation of this compound.
Animals: CD-1 or C57BL/6 mice (female, 8-10 weeks old).[4]
Materials:
-
This compound (formulated as required)
-
Vehicle control (e.g., 0.6% Methylcellulose, 0.2% Tween80 in water)[4]
-
Dosing syringes and needles (oral gavage, I.V., S.C.)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Acclimatize mice for at least one week before the study.
-
Fast mice for 4 hours before dosing (water ad libitum).
-
Administer a single dose of the formulated this compound or vehicle control via the desired route (e.g., oral gavage at 10 mg/kg).
-
Collect blood samples (approximately 50-100 µL) at specified time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via submandibular or saphenous vein puncture.[9]
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at 1,500 x g for 5 minutes to separate the plasma.[9]
-
Carefully transfer the plasma supernatant to clean tubes.
-
Store plasma samples at -80°C until analysis.[9]
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, half-life) using appropriate software.
References
- 1. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 5. Novel Approaches to Achieve Long-Acting Formulations for Biologics [theconferenceforum.org]
- 6. biorxiv.org [biorxiv.org]
- 7. kinampark.com [kinampark.com]
- 8. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Optimization of ARN1468 Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of ARN1468 analogues aimed at improving pharmacokinetic properties. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the synthesis of analogues with improved pharmacokinetic properties necessary?
This compound is an orally active and potent small molecule inhibitor of serpins, specifically targeting SERPINA3.[1][2] It has demonstrated anti-prion effects in various cell lines.[1][2] However, preclinical studies in mice have revealed that this compound exhibits low brain concentrations and high plasma clearance.[2] This pharmacokinetic profile limits its potential as a therapeutic agent for neurodegenerative diseases like prion diseases, as it may not reach its target in the central nervous system in sufficient concentrations to be effective. Therefore, the synthesis of analogues with improved pharmacokinetic properties, such as increased metabolic stability and enhanced permeability across the blood-brain barrier, is a critical step in advancing this compound towards clinical application.
Q2: What is the mechanism of action of this compound and its relevance to prion diseases?
This compound inhibits the activity of serpins, a superfamily of protease inhibitors.[2][3] In the context of prion diseases, the dysregulation of SERPINA3 has been implicated in the neurodegenerative process.[4][5][6][7] By inhibiting serpins, this compound is thought to allow proteases to reduce the accumulation of the misfolded prion protein (PrPSc), which is the hallmark of these diseases.[2] The upregulation of SERPINA3 is also observed in other neurodegenerative conditions like Alzheimer's disease, suggesting a potential broader therapeutic relevance for inhibitors like this compound.[4][5][6][7]
Q3: What are the key pharmacokinetic parameters to consider when designing this compound analogues?
When designing this compound analogues, the primary goal is to enhance their drug-like properties. The key pharmacokinetic parameters to focus on are:
| Parameter | Description | Goal for Improvement |
| Metabolic Stability | The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. | Increase half-life (t½) and reduce clearance (Cl). |
| Permeability | The ability of a compound to pass through biological membranes, such as the intestinal epithelium for oral absorption and the blood-brain barrier for CNS targets. | Increase apparent permeability (Papp). |
| Solubility | The ability of a compound to dissolve in a solvent to create a solution. Poor aqueous solubility can limit absorption. | Enhance aqueous solubility. |
| Efflux Ratio | A measure of whether a compound is actively transported out of cells by efflux pumps (e.g., P-glycoprotein). | An efflux ratio of less than 2 is generally desired.[8] |
| Brain Penetration | The ability of a compound to cross the blood-brain barrier and reach its target in the central nervous system. | Increase the brain-to-plasma concentration ratio. |
Q4: What initial in vitro assays should be prioritized to screen this compound analogues for their pharmacokinetic properties?
A tiered approach to in vitro screening is recommended to efficiently identify promising analogues. The following two assays are crucial for initial assessment:
-
Liver Microsomal Stability Assay: This assay provides a measure of a compound's metabolic stability by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[9][10][11][12]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess a compound's intestinal permeability and potential for oral absorption. It can also indicate if a compound is a substrate for efflux transporters.[8][13][14][15][16]
Analogues that demonstrate improved metabolic stability and favorable permeability in these initial screens can then be advanced to more complex and resource-intensive studies.
Troubleshooting Guides
Synthesis of Heterocyclic Analogues of this compound
Given that this compound is a heterocyclic compound, its analogue synthesis will likely involve common reactions in heterocyclic chemistry. Here are some common issues and potential solutions:
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in heterocyclic synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure the purity of your reactants and solvents. Trace impurities can sometimes inhibit the reaction or lead to side products.
-
Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and catalyst loading.
-
Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: Analyze your crude reaction mixture by techniques like TLC or LC-MS to identify any major side products. Understanding the nature of these side products can provide clues on how to suppress their formation.
Q: I am observing the formation of an insoluble oil or tar instead of a solid product. What should I do?
A: The formation of oils or tars can be due to polymerization of starting materials or products, or the product itself may be a low-melting solid or oil.[17]
-
Check for Polymerization: This can sometimes be mitigated by using more dilute reaction conditions or adding the reactants slowly.
-
Purification Strategy: If the product is an oil, standard purification techniques like column chromatography can be employed. If it is a tar, try triturating it with a solvent in which the impurities are soluble but the product is not.
-
Induce Crystallization: If you suspect your oily product is a solid that is slow to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface, or adding a seed crystal if available.
In Vitro Pharmacokinetic Assays
Q: In my liver microsomal stability assay, my compound appears to be unstable even in the absence of the cofactor (NADPH). What does this indicate?
A: Instability in the absence of NADPH suggests that the compound degradation is not primarily due to Phase I metabolic enzymes like cytochrome P450s.[9] Possible causes include:
-
Chemical Instability: The compound may be unstable in the assay buffer.
-
Non-NADPH Dependent Enzymatic Degradation: The compound might be a substrate for other enzymes present in the microsomes that do not require NADPH, such as esterases.
-
Binding to Plasticware: The compound may be adsorbing to the walls of the assay plate or tubes, leading to a perceived loss.
To investigate this, run a control incubation with heat-inactivated microsomes. If the compound is still unstable, the issue is likely chemical instability or non-specific binding.
Q: My Caco-2 cell monolayer shows low TEER (Transepithelial Electrical Resistance) values. What could be the problem?
A: Low TEER values indicate that the integrity of the cell monolayer is compromised, and the permeability data will not be reliable.[15] Common reasons include:
-
Incomplete Differentiation: Caco-2 cells require sufficient time (typically 21 days) to fully differentiate and form tight junctions.[15]
-
Cell Culture Conditions: Ensure that the cell culture medium is fresh and that the cells are maintained in a proper incubator with controlled temperature, humidity, and CO2 levels.
-
Toxicity of the Test Compound: The compound itself might be toxic to the Caco-2 cells, leading to a loss of monolayer integrity. This can be assessed by a cytotoxicity assay.
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound analogues using liver microsomes.
Methodology:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the desired final concentration (e.g., 1 µM).[9]
-
Add liver microsomes (e.g., from human, mouse, or rat) to the diluted compound solution to a final protein concentration of 0.5 mg/mL.[9]
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the half-life (t½) and intrinsic clearance (Clint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound analogues.
Methodology:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[16]
-
To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[16]
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the receiver chamber.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[8]
Visualizations
Caption: Experimental workflow for the development of this compound analogues.
Caption: Proposed mechanism of action of this compound analogues in prion disease.
References
- 1. This compound | SERPINA3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. embopress.org [embopress.org]
- 4. serpin-signatures-in-prion-and-alzheimer-s-diseases - Ask this paper | Bohrium [bohrium.com]
- 5. Serpin Signatures in Prion and Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serpin Signatures in Prion and Alzheimer's Diseases | Laboratory of Prion Biology [lpb.sissa.it]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. mercell.com [mercell.com]
- 10. bioivt.com [bioivt.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Determining ARN1468 Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of ARN1468 using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent small molecule inhibitor of serpins (serine protease inhibitors).[1] Its mechanism of action involves inhibiting serpin activity, which in turn allows proteases to more effectively reduce the accumulation of the misfolded prion protein (PrPSc), showing anti-prion effects in various cell lines.[1][2][3]
Q2: Which cell viability assays are recommended for determining this compound cytotoxicity?
A2: Standard colorimetric and fluorometric assays are suitable for determining the cytotoxicity of this compound. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH (Lactate Dehydrogenase) Assay: Quantifies the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.
-
Annexin V/PI (Propidium Iodide) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
Q3: What is the expected cytotoxic concentration of this compound?
A3: The primary literature on this compound focused on its anti-prion efficacy rather than its cytotoxicity. However, in the initial screening of this compound (referred to as compound 5), a toxicity threshold was set at 70% cell viability at a concentration of 20 µM in RML-infected GT1 cells as determined by the MTT assay.[2] Compounds that resulted in cell viability below this threshold were discarded.[2]
Quantitative Data Summary
The following table summarizes the available data on the biological activity and cytotoxicity of this compound.
| Parameter | Cell Line | Value | Assay | Reference |
| Anti-prion EC50 | ScGT1 RML | 8.64 µM | Western Blot (PrPSc reduction) | [1][3] |
| ScGT1 22L | 19.3 µM | Western Blot (PrPSc reduction) | [1][3] | |
| ScN2a RML | 11.2 µM | Western Blot (PrPSc reduction) | [1][3] | |
| ScN2a 22L | 6.27 µM | Western Blot (PrPSc reduction) | [1][3] | |
| Cytotoxicity | RML-infected GT1 | >70% viability at 20 µM | MTT Assay | [2] |
Signaling Pathway and Experimental Workflow
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of media or reagents.- Phenol red in the culture medium can interfere with absorbance readings.- this compound or its solvent (DMSO) may react with MTT. | - Use sterile technique and fresh reagents.- Use phenol red-free medium for the assay.- Include a "no cell" control with this compound and DMSO to check for direct reduction of MTT. |
| Low signal or low sensitivity | - Insufficient cell number.- Low metabolic activity of cells.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Extend the solubilization step, ensuring thorough mixing. |
| Inconsistent results between wells | - Uneven cell seeding.- "Edge effect" due to evaporation in outer wells of the plate.- Incomplete mixing of reagents. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix the plate gently on an orbital shaker after adding reagents. |
| Underestimation of cytotoxicity | - Some small molecule inhibitors can interfere with MTT reduction, leading to an overestimation of cell viability.[4]- The solvent (DMSO) at high concentrations can be toxic. | - Cross-validate results with a different cytotoxicity assay (e.g., LDH or Annexin V/PI).- Maintain a final DMSO concentration of <0.5%, and include a vehicle control with the same DMSO concentration as the highest drug concentration.[5][6][7] |
LDH Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background LDH activity | - High spontaneous LDH release due to poor cell health or harsh handling.- LDH present in the serum of the culture medium. | - Handle cells gently during seeding and treatment.- Use serum-free or low-serum medium during the assay period. |
| Low signal | - Insufficient cell number.- Assay performed too early after treatment (insufficient cell death).- Proteases in the sample may degrade LDH. | - Optimize cell seeding density.- Perform a time-course experiment to determine the optimal endpoint.- If protease activity is suspected, add a protease inhibitor to the sample. |
| Inaccurate results | - this compound may interfere with LDH activity or the enzymatic reaction of the assay. | - Include a control where this compound is added to the LDH positive control (cell lysate) to check for direct interference. |
Annexin V/PI Staining
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the negative control | - Over-trypsinization or harsh cell harvesting techniques can damage the cell membrane. | - Use a gentle cell detachment method (e.g., EDTA-based dissociation buffer) and minimize centrifugation speed and time. |
| High percentage of PI positive cells | - Cells were not analyzed promptly after staining, leading to progression to secondary necrosis.- Staining buffer lacks calcium, which is essential for Annexin V binding. | - Analyze samples on the flow cytometer as soon as possible after staining.- Ensure the binding buffer contains an adequate concentration of CaCl2. |
| Poor separation between cell populations | - Inadequate compensation for spectral overlap between fluorochromes.- Incorrect voltage settings on the flow cytometer. | - Use single-stained controls to set up proper compensation.- Optimize flow cytometer settings for the specific cell type and fluorochromes used. |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with vehicle control (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Enzyme Reaction: Carefully transfer a portion of the supernatant (50-100 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Add the stop solution if required by the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates. Treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently detach adherent cells using a non-enzymatic method.
-
Washing: Wash the cells once with cold PBS and centrifuge at a low speed.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional 1X binding buffer to each tube and analyze the samples on a flow cytometer as soon as possible. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. lifetein.com [lifetein.com]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Technical Support Center: Adjusting ARN1468 Dosage for Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARN1468 in long-term cell culture experiments. The information is tailored for scientists and drug development professionals to help ensure the success and reproducibility of their research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active inhibitor of serpins (serine protease inhibitors)[1][2]. Its mechanism involves inhibiting serpin activity, which in the context of prion diseases, is thought to liberate proteases that can then reduce the accumulation of the disease-associated prion protein (PrPSc)[1][3].
Q2: What is a recommended starting concentration for this compound in cell culture?
A starting point for this compound concentration can be derived from its half-maximal effective concentration (EC50) values obtained in various anti-prion cell-based assays. We recommend starting with a concentration range around the EC50 value for your specific cell line or a related one. For initial experiments, a dose-response curve is essential to determine the optimal concentration for your experimental system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO[2]. For detailed solubility information, please refer to the product datasheet. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability[1][2]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Long-Term Experiments
Issue 1: Decreased efficacy of this compound over time.
-
Possible Cause 1: Compound Instability in Culture Medium. Small molecules can degrade in the complex environment of cell culture media over extended periods.
-
Solution:
-
Regular Media Changes: Replace the culture medium with freshly prepared medium containing this compound at regular intervals (e.g., every 48-72 hours). The frequency will depend on the metabolic rate of your cells and the stability of the compound in your specific media formulation.
-
Stability Assessment: If the problem persists, you can assess the stability of this compound in your culture medium over time using analytical methods such as HPLC or LC-MS.
-
-
-
Possible Cause 2: Development of Cellular Resistance. Cells can develop mechanisms to resist the effects of a compound over long-term exposure.
-
Solution:
-
Dose Escalation: A gradual, stepwise increase in the concentration of this compound may help to overcome resistance. This should be done cautiously, with careful monitoring for cytotoxicity.
-
Pulsed Dosing: Intermittent exposure to the compound (e.g., 3 days on, 2 days off) can sometimes prevent the development of resistance.
-
Combination Therapy: Consider using this compound in combination with other anti-prion compounds that have a different mechanism of action. For instance, this compound has been shown to act synergistically with quinacrine in clearing prions in ScN2a RML cells[3].
-
-
Issue 2: Increased cytotoxicity or changes in cell morphology with prolonged this compound treatment.
-
Possible Cause: Off-target effects or accumulation of toxic metabolites.
-
Solution:
-
Lower the Concentration: The lowest effective concentration should be used for long-term studies. A thorough dose-response and cytotoxicity assessment is crucial before initiating long-term experiments.
-
Intermittent Dosing: As with resistance, pulsed dosing may reduce cumulative toxicity.
-
Monitor Cell Health: Regularly assess cell viability (e.g., using Trypan Blue exclusion, MTT assay) and morphology throughout the experiment.
-
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Prion Strain | EC50 (µM) | Reference |
| ScGT1 | RML | 8.64 | [1] |
| ScGT1 | 22L | 19.3 | [1] |
| ScN2a | RML | 11.2 | [1] |
| ScN2a | 22L | 6.27 | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 5.56 mg/mL (15.69 mM) | Ultrasonic and warming to 60°C may be required. | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Dose-Response Curve)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Treatment: After allowing the cells to adhere (for adherent cells), replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 72 hours).
-
Endpoint Analysis: Perform a relevant assay to measure the desired effect (e.g., a cell-based assay for PrPSc levels) and a parallel assay for cell viability (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Plot the response versus the log of the this compound concentration to determine the EC50 and the concentration that causes 50% cytotoxicity (CC50).
Protocol 2: Long-Term Maintenance of Cell Cultures with this compound
-
Initiation: Start the treatment with the predetermined optimal and non-toxic concentration of this compound.
-
Media Changes: Completely replace the culture medium with fresh medium containing the appropriate concentration of this compound every 48-72 hours.
-
Cell Passaging: When the cells reach 80-90% confluency, passage them as you would normally. Re-plate the cells in fresh medium containing this compound.
-
Monitoring:
-
Morphology: Observe the cells daily under a microscope for any changes in morphology.
-
Viability: Perform a viability assay (e.g., Trypan Blue) at each passage.
-
Efficacy: Periodically (e.g., every 2-3 passages), assess the efficacy of the treatment by measuring the target endpoint (e.g., PrPSc levels).
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of ARN1468 and Quinacrine in Prion Clearance
In the landscape of therapeutic development for fatal neurodegenerative prion diseases, two compounds, ARN1468 and quinacrine, have emerged from distinct strategic approaches. This guide provides a detailed comparison of their efficacy in prion clearance, underpinned by experimental data, to inform researchers, scientists, and drug development professionals.
Overview of Mechanisms and Efficacy
This compound is a novel, orally active small molecule that functions as a potent inhibitor of serpins, specifically targeting the upregulation of SERPINA3/SerpinA3n observed during prion diseases.[1] Its mechanism of action is indirect, aiming to enhance the natural clearance of the misfolded prion protein (PrPSc) by inhibiting serpins, which in turn frees up proteases to degrade PrPSc aggregates.[2] This strategy deliberately avoids direct interaction with either the normal cellular prion protein (PrPC) or the pathogenic PrPSc.[1][3][4] In contrast, quinacrine, an antimalarial drug repurposed for prion disease, has been a subject of research for a longer period. Its anti-prion mechanism is not fully elucidated but is thought to involve lysosomotropic activity and the redistribution of cholesterol, which can interfere with the conversion of PrPC to PrPSc.[5]
While both compounds have demonstrated efficacy in cell culture models, their performance profiles differ significantly, particularly concerning their therapeutic potential in vivo.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the effective concentrations required for 50% reduction of PrPSc (EC50) for both this compound and quinacrine in various prion-infected cell lines.
| Compound | Cell Line | Prion Strain | EC50 (µM) | Reference |
| This compound | ScGT1 | RML | 8.64 | [2][4][6][7] |
| ScGT1 | 22L | 19.3 | [2][4][6][7] | |
| ScN2a | RML | 11.2 | [2][4][6][7] | |
| ScN2a | 22L | 6.27 | [2][4][6][7] | |
| Quinacrine | ScN2a | RML | ~0.3 - 0.4 | [5][8] |
| ScN2a | 22L | 0.59 | [5] | |
| ScN2a | Fukuoka-1 | 1.88 | [5] |
Notably, quinacrine exhibits a lower EC50 in cell culture, suggesting higher potency. However, its efficacy is marred by significant limitations in vivo. Clinical trials and animal studies have shown a lack of therapeutic benefit, which is attributed to poor blood-brain barrier penetration and the emergence of drug-resistant prion strains.[8][9][10][11][12] Conversely, while this compound shows a higher EC50, it demonstrates a strain-independent effect in reducing PrPSc levels. However, this compound's development for in vivo applications is hampered by its low bioavailability.[1][3][4] Interestingly, studies have shown a synergistic anti-prion effect when this compound and quinacrine are used in combination, suggesting a potential for combination therapy.[1]
Experimental Methodologies
The following protocols are representative of the key experiments used to determine the anti-prion efficacy of this compound and quinacrine.
Cell Culture and Prion Infection
Murine neuroblastoma (N2a) and hypothalamic (GT1) cell lines are commonly used in prion research. These cells are infected with different mouse-adapted scrapie strains, such as RML and 22L, to establish chronic infection. The infected cell lines, designated as ScN2a and ScGT1, continuously produce and accumulate PrPSc.[1]
Compound Treatment and EC50 Determination
For determining the half-maximal effective concentration (EC50), chronically infected cells (ScN2a or ScGT1) are seeded in multi-well plates. The cells are then treated with a range of concentrations of the test compound (e.g., this compound from 1 to 50 µM) for a specified period, typically 3 days.[13][1] Following treatment, the cells are lysed, and the amount of remaining PrPSc is quantified.
Quantification of PrPSc (Western Blot)
-
Cell Lysis: Treated cells are harvested and lysed to release cellular proteins.
-
Proteinase K (PK) Digestion: Cell lysates are treated with Proteinase K to digest PrPC, leaving the PK-resistant PrPSc core.
-
Protein Quantification: The total protein concentration in each sample is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the prion protein, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Densitometric Analysis: The intensity of the PrPSc bands is quantified using imaging software. The percentage of PrPSc reduction is plotted against the log of the compound concentration to calculate the EC50 value using software like GraphPad Prism.[13]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and quinacrine are visualized below, along with a typical experimental workflow for evaluating anti-prion compounds.
Caption: this compound inhibits serpins, freeing proteases to degrade PrPSc aggregates.
Caption: Quinacrine may inhibit prion conversion via lysosomotropic action and cholesterol disruption.
Caption: Standard workflow for evaluating the efficacy of anti-prion compounds in cell culture.
Conclusion
This compound and quinacrine represent two different philosophies in the search for an effective anti-prion therapeutic. Quinacrine, despite its high in vitro potency, has failed to translate into a viable clinical option due to pharmacokinetic limitations and the development of resistance.[11][12] this compound offers a novel, host-targeted approach that enhances the cell's own machinery for clearing prions.[1] While its current iteration faces bioavailability challenges, the strategy of targeting cellular prion clearance pathways holds promise. The synergistic effect observed when both compounds are used together suggests that future therapeutic strategies may lie in multi-targeted approaches.[1] Further research into optimizing the bioavailability of this compound analogues and exploring combination therapies is warranted.
References
- 1. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The curious antiprion activity of antimalarial quinolines [cureffi.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A possible pharmacological explanation for quinacrine failure to treat prion diseases: pharmacokinetic investigations in a ovine model of scrapie - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
Validating the SERPINA3-Dependent Mechanism of ARN1468: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of ARN1468, a novel small molecule designed to combat prion diseases through a unique, indirect mechanism targeting the host protein SERPINA3. Unlike many anti-prion strategies that focus on the prion protein (PrP) itself, this compound represents a new therapeutic approach aimed at enhancing the cell's own machinery for clearing pathological prion aggregates.[1] This document objectively reviews the experimental data supporting the SERPINA3-dependent action of this compound and outlines the methodologies used in its validation.
Mechanism of Action: Targeting the Host Response
Prion diseases are characterized by the accumulation of the misfolded prion protein, PrPSc.[1] A notable host response to prion infection is the significant upregulation of SERPINA3 (also known as alpha-1-antichymotrypsin), a serine protease inhibitor.[2][3][4][5] The prevailing hypothesis is that this increase in SERPINA3 inhibits one or more proteases that are normally involved in the clearance of protein aggregates, thereby contributing to the progression of the disease.[2][3][5][6]
This compound was identified through a screening process for small molecules that could inhibit SERPINA3.[2] The therapeutic strategy is based on the premise that by inhibiting SERPINA3, the suppressed protease(s) would be "freed" to degrade and clear the pathological PrPSc aggregates.[1][2] This innovative approach bypasses the challenges of directly targeting the structurally complex and varied forms of PrPSc.
Performance Data of this compound
This compound has demonstrated significant anti-prion effects in various chronically infected cell lines. The available quantitative data for this compound is summarized in the tables below.
| Parameter | Value | Cell Line | Prion Strain | Reference |
| EC50 | 8.64 µM | ScGT1 | RML | [7] |
| EC50 | 19.3 µM | ScGT1 | 22L | |
| EC50 | 11.2 µM | ScN2a | RML | |
| EC50 | 6.27 µM | ScN2a | 22L | |
| PrPSc Reduction | ~60% (at 20 µM) | ScGT1 | RML | [2][8] |
| PrPSc Reduction | ~35% (average) | ScGT1 22L, ScN2a RML, ScN2a 22L | 22L, RML | [7] |
| Prion Level Reduction | ~85% | ScN2a | 22L | [7] |
| Binding Affinity (Kd) | 26 µM (to SERPINA3) | N/A | N/A | [7] |
Table 1: In Vitro Efficacy and Binding Affinity of this compound
Comparative Analysis
Currently, there is a lack of publicly available data on other specific small molecule inhibitors of SERPINA3 that have been validated for anti-prion activity. Therefore, a direct comparison with alternative compounds targeting the same mechanism is not feasible at this time. The novelty of the SERPINA3-targeted approach means that this compound is a pioneering compound in this class.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound.
Anti-Prion Activity Assay in Cell Culture
This assay evaluates the ability of a compound to reduce the levels of PrPSc in chronically prion-infected cell lines.
1. Cell Culture and Treatment:
- Scrapie-infected GT1 (ScGT1) or N2a (ScN2a) cells are seeded in appropriate culture plates.
- Cells are treated with a single dose of this compound at the desired concentration (e.g., 20 µM). Control cells are treated with the vehicle (e.g., DMSO) alone.[9]
- For acute treatment, cells are incubated for 4 days.[9] For chronic treatment, a single dose is administered weekly for one month.[9]
2. Cell Lysis and Proteinase K Digestion:
- After treatment, cells are washed with PBS and lysed.
- The protein concentration of the lysates is determined.
- A portion of each lysate is treated with Proteinase K to digest PrPC, leaving the resistant PrPSc.
3. Western Blot Analysis:
- The digested protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with a primary antibody specific for the prion protein.
- After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
- The signal is detected using a chemiluminescence substrate and an appropriate imaging system.
- Densitometric analysis is performed to quantify the levels of PrPSc, which are often normalized to a loading control like β-actin.[2]
SERPINA3 Inhibition Assay
This assay determines the ability of a compound to inhibit the interaction between SERPINA3 and its target protease.
1. Isothermal Titration Calorimetry (ITC):
- The binding affinity (Kd) of this compound to SERPINA3 was determined using ITC.[7]
- A solution of SERPINA3 is placed in the sample cell of the calorimeter.
- A solution of this compound is incrementally injected into the sample cell.
- The heat changes associated with the binding events are measured to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).
Real-Time Quaking-Induced Conversion (RT-QuIC) Assay
This assay is used to assess whether a compound directly interferes with the PrPC to PrPSc conversion process.
1. Reaction Setup:
- The reaction mixture contains recombinant PrP substrate, a seed of PrPSc, and the compound to be tested (this compound).
- The reaction is carried out in a multi-well plate.
2. Amplification and Detection:
- The plate is subjected to cycles of shaking (quaking) and incubation in a fluorescence plate reader.
- The conversion of recombinant PrP into amyloid fibrils is monitored in real-time by the binding of a fluorescent dye, such as thioflavin T (ThT), to the forming aggregates.
- An increase in fluorescence indicates PrP aggregation. The lack of inhibition of this process by this compound suggests that its mechanism is not direct interference with PrP conversion.[2]
Visualizing the Mechanism and Workflow
To further elucidate the SERPINA3-dependent mechanism of this compound and the experimental processes, the following diagrams have been generated.
References
- 1. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.sissa.it [iris.sissa.it]
- 4. Differential overexpression of SERPINA3 in human prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SERPINA3/SerpinA3n: a novel promising therapeutic target in prion diseases [iris.sissa.it]
- 6. SERPINA3/SerpinA3n role in prion diseases [tesidottorato.depositolegale.it]
- 7. This compound | SERPINA3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
ARN1468: A Comparative Analysis of its Serpin Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serpin inhibitor ARN1468, focusing on its selectivity profile. The information is compiled from available scientific literature and presented for an audience of researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel small molecule identified as an inhibitor of serpins, specifically targeting SERPINA3 (Alpha-1-antichymotrypsin).[1] It has demonstrated anti-prion activity in cellular models, suggesting a potential therapeutic avenue for prion diseases.[2][3] The proposed mechanism of action involves the inhibition of SERPINA3, which is upregulated during prion diseases.[2] By inhibiting SERPINA3, this compound is thought to liberate proteases that can then clear the accumulation of pathogenic prion proteins (PrPSc).[2][3]
Selectivity Profile of this compound
A comprehensive search of the current scientific literature and public databases did not yield a quantitative selectivity profile of this compound against a broad panel of other human serpins. The available data focuses primarily on its interaction with its designated target, SERPINA3.
Quantitative Data
The primary quantitative measure of this compound's potency for its target comes from Isothermal Titration Calorimetry (ITC), which determined the dissociation constant (Kd) for the interaction between this compound and SERPINA3.
| Compound | Target Serpin | Method | Potency (Kd) |
| This compound | SERPINA3 | ITC | 26 µM[1] |
Note: Lower Kd values indicate a higher binding affinity. The micromolar affinity of this compound for SERPINA3 suggests a moderate level of potency. Without comparative data for other serpins, its selectivity remains uncharacterized.
Experimental Protocols
The following section details the key experimental methodologies used to characterize the inhibitory activity of this compound against SERPINA3.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (dissociation constant, Kd) of this compound to SERPINA3.
Methodology:
-
Recombinant human SERPINA3 is purified and dialyzed against the experimental buffer.
-
This compound is dissolved in the same buffer.
-
The sample cell of the ITC instrument is filled with the SERPINA3 solution.
-
The injection syringe is filled with the this compound solution.
-
A series of small, precise injections of this compound into the sample cell are performed.
-
The heat change associated with each injection, resulting from the binding reaction, is measured by the instrument.
-
The resulting data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Serpin-Protease Complex Formation Assay
Objective: To qualitatively assess the inhibitory effect of this compound on the formation of a stable complex between a serpin and its target protease.
Methodology:
-
Recombinant SerpinA3n is incubated with its target protease, chymotrypsin.
-
The incubation is performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
The reaction mixtures are incubated for a specified time to allow for the formation of the covalent serpin-protease complex.
-
The reactions are stopped by the addition of SDS-PAGE loading buffer.
-
The samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is stained with Coomassie Brilliant Blue to visualize the protein bands.
-
Inhibition of complex formation is determined by the reduction in the intensity of the high molecular weight band corresponding to the serpin-protease complex in the presence of this compound, compared to the vehicle control.[2]
Visualizations
Signaling Pathway of this compound in Prion Disease
References
ARN1468: A Strain-Independent Approach to Combating Prion Diseases
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc.[1] A significant challenge in developing therapeutics is the existence of different prion strains, which can exhibit varied responses to treatment.[2][3] This guide provides a comparative analysis of ARN1468, a novel anti-prion compound, and its efficacy against multiple prion strains, placing its performance in the context of other therapeutic alternatives.
This compound (also known as compound 5) represents an innovative strategy that deviates from traditional approaches targeting the prion protein (PrPC or PrPSc) directly.[1][4][5] Instead, it targets host factors involved in the disease process. Specifically, this compound was identified as an inhibitor of SERPINA3/SerpinA3n, proteins that are found to be upregulated during prion infection.[4][5] By inhibiting these serpins, this compound enhances the clearance of prions from infected cells.[4][5]
Efficacy of this compound Against Different Prion Strains
This compound has demonstrated efficacy in reducing PrPSc levels in various cell lines infected with two distinct mouse-adapted scrapie strains, RML and 22L. This suggests that the compound's anti-prion activity may be independent of the specific prion strain, a highly desirable feature for any potential therapeutic.[4][5]
Table 1: Quantitative Efficacy of this compound Against Different Prion Strains in Cell Culture
| Cell Line | Prion Strain | This compound Concentration | Average PrPSc Reduction (%) |
| ScGT1 | RML | 20 µM | ~60% |
| ScGT1 | 22L | 20 µM | ~35% |
| ScN2a | RML | 20 µM | ~60% |
| ScN2a | 22L | 20 µM | ~85% |
Data summarized from studies by a team of researchers in 2022.[4][5]
Comparative Analysis with Other Anti-Prion Compounds
The development of anti-prion therapeutics has been challenging, with many compounds showing strain-specific effects or limited efficacy.[6][7] this compound's non-PrP-targeted approach may circumvent the common issue of drug resistance emerging from prion strain variations.[4]
Table 2: Comparison of this compound with Alternative Anti-Prion Agents
| Compound | Mechanism of Action | Efficacy Against Different Strains | Limitations |
| This compound | Inhibits SERPINA3/SerpinA3n to enhance prion clearance.[4][5] | Effective against RML and 22L strains in cell culture.[4][5] | Low bioavailability has prevented in vivo studies to date.[4][5] |
| Quinacrine | Binds to PrPSc, preventing its accumulation. | Strain-dependent efficacy; shows synergistic effects with this compound.[5] | Limited success in clinical trials. |
| Anle138b | Inhibits PrPSc formation and aggregation.[8] | Effective against RML but not 263K prions.[6][7] | Strain-specific efficacy.[6][7] |
| IND24 | A biaryl hydrazone that inhibits PrPSc formation.[2] | Effective against RML, Me7, and CWD, but not sCJD prions.[6][7] | Strain-specific efficacy.[6][7] |
| Cellulose Ethers | Inhibit prion propagation. | Effective against 263K and CWD, but not RML prions.[6][7] | Strain-specific efficacy and potential influence of mouse genetic background.[6] |
Experimental Methodologies & Workflows
The evaluation of this compound's anti-prion activity involved a series of established in vitro experiments.
Key Experimental Protocols
-
Cell Culture and Prion Infection:
-
Mouse neuroblastoma (N2a) and hypothalamic (GT1) cell lines were used.
-
Cells were chronically infected with Rocky Mountain Laboratory (RML) or 22L strains of mouse-adapted scrapie prions, creating ScN2a and ScGT1 cell lines.[4]
-
-
Compound Treatment:
-
PrPSc Detection and Quantification (Western Blot):
-
After treatment, cell lysates were collected.
-
To specifically detect the disease-associated, misfolded protein, samples were treated with Proteinase K (PK). PK digests the normal PrPC but only trims the N-terminus of the aggregated PrPSc, leaving a PK-resistant core.
-
The remaining proteins were separated by size using gel electrophoresis and transferred to a membrane (Western blot).
-
The membrane was probed with antibodies specific to the PrP protein to visualize the PK-resistant PrPSc bands.
-
Densitometric analysis was performed on the Western blot images to quantify the relative amount of PrPSc in treated versus untreated cells.[4]
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the reduction in PrPSc was not due to cellular toxicity of the compound, a colorimetric MTT assay was performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Visualized Experimental Workflow
Caption: Workflow for assessing this compound's anti-prion efficacy in vitro.
Proposed Mechanism of Action
The anti-prion activity of this compound is not directed at the prion protein itself but at a host factor, SERPINA3, which is upregulated during prion disease. By inhibiting SERPINA3, this compound is thought to disrupt a pathway that would otherwise contribute to prion accumulation, thereby promoting prion clearance.
References
- 1. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing Therapeutics for PrP Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-prion drugs do not improve survival in novel knock-in models of inherited prion disease | PLOS Pathogens [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of ARN1468 Derivatives: A Comparative Guide
Disclaimer: While ARN1468 has demonstrated notable anti-prion activity in cellular models, its progression to in vivo efficacy studies has been hampered by low bioavailability.[1][2] Consequently, there is currently a lack of publicly available data on the in vivo efficacy of this compound derivatives. This guide therefore focuses on the established preclinical data for this compound to provide a baseline for future comparative studies once derivatives with improved pharmacokinetic profiles become available.
I. Introduction to this compound
This compound is a novel, orally active small molecule identified as a potent inhibitor of serpins, specifically targeting SERPINA3 (α1-antichymotrypsin).[3] The therapeutic strategy behind this compound is to enhance the clearance of pathological prion protein (PrPSc) by inhibiting serpins that would otherwise protect PrPSc from proteolytic degradation.[1][4] This approach represents a departure from traditional anti-prion strategies that directly target the cellular prion protein (PrPC) or its conversion to PrPSc.[1][2]
II. In Vitro Efficacy of this compound
This compound has shown consistent anti-prion effects across multiple prion-infected cell lines. The half-maximal effective concentrations (EC50) for reducing PrPSc accumulation are summarized below.
| Cell Line | Prion Strain | EC50 (µM) |
| ScGT1 | RML | 8.64[3][4] |
| ScGT1 | 22L | 19.3[4] |
| ScN2a | RML | 11.2[4] |
| ScN2a | 22L | 6.27[4] |
Studies have also indicated a synergistic effect in clearing prions when this compound is used in combination with the well-known anti-prion compound, quinacrine, in ScN2a RML cells.[1]
III. Pharmacokinetic Profile of this compound
Pharmacokinetic studies in male C57BL/6 mice have revealed challenges with this compound's bioavailability.[1][4]
| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) |
| Cmax | 549 ng/mL | 206 ng/mL |
| AUC (0-4h) | 12,192 min*ng/mL | - |
| Plasma Clearance | High (791 mL/min/kg) | - |
| Oral Bioavailability | ~26% | - |
| Brain Penetration | Low | Low |
The high plasma clearance and low brain concentrations have been significant obstacles to performing in vivo efficacy studies in prion-infected animal models.[1][4]
IV. Mechanism of Action
This compound's mechanism of action is centered on the inhibition of SERPINA3. In prion disease, SERPINA3 is upregulated and is thought to protect PrPSc from degradation by endogenous proteases. By inhibiting SERPINA3, this compound is proposed to "release the brake" on these proteases, allowing for the enhanced clearance of PrPSc.
Caption: Proposed mechanism of this compound in promoting PrPSc clearance.
V. Experimental Protocols
In Vitro Prion Accumulation Assay:
-
Cell Culture: ScGT1 or ScN2a cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and, after adherence, treated with varying concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Proteinase K Digestion: A portion of the cell lysate is treated with Proteinase K to digest PrPC, leaving the resistant PrPSc.
-
Western Blotting: The digested lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with an anti-PrP antibody to detect PrPSc levels.
-
Quantification: The intensity of the PrPSc bands is quantified and normalized to a loading control (e.g., β-actin) to determine the reduction in PrPSc compared to the vehicle-treated control.
In Vivo Pharmacokinetic Study:
-
Animal Model: Male C57BL/6 mice are used.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered either intravenously (IV) via the tail vein or orally (PO) by gavage at specified doses.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h) via retro-orbital or tail vein sampling.
-
Plasma Preparation: Blood samples are processed to separate plasma.
-
Brain Tissue Collection: At the end of the study, mice are euthanized, and brain tissue is collected.
-
Sample Analysis: Plasma and brain homogenate concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including Cmax, AUC, clearance, and bioavailability, are calculated from the concentration-time data.
VI. Hypothetical In Vivo Efficacy Experimental Workflow
Should a derivative of this compound with improved bioavailability be developed, the following workflow would be a standard approach to evaluate its in vivo efficacy.
Caption: Standard workflow for assessing in vivo anti-prion efficacy.
VII. Conclusion and Future Directions
This compound presents a promising and novel mechanism-of-action for the treatment of prion diseases. However, its poor pharmacokinetic properties, particularly its low brain penetration and high plasma clearance, currently preclude its use in in vivo models. The development of this compound derivatives with improved bioavailability and brain exposure is a critical next step. Future research should focus on medicinal chemistry efforts to optimize the lead compound, followed by the rigorous in vivo evaluation of promising candidates using the experimental framework outlined in this guide. Such studies will be essential to validate the therapeutic potential of targeting the SERPINA3 pathway in prion diseases.
References
- 1. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SERPINA3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for ARN1468: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling ARN1468, an anti-prion agent and serpin inhibitor, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. The appropriate disposal method for this compound is contingent upon its use in experimental settings, specifically whether it has come into contact with infectious prion agents.
This guide provides essential, step-by-step procedures for the proper disposal of this compound, addressing both non-contaminated and prion-contaminated waste streams. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for minimizing risk and ensuring compliance.
Decision Workflow for this compound Disposal
The following diagram outlines the critical decision-making process for selecting the appropriate disposal pathway for this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Protocol 1: Disposal of this compound Not Contaminated with Prions
This protocol applies to pure this compound, solutions of this compound that have not been exposed to biological agents, and lab materials used with non-contaminated this compound.
Step 1: Waste Collection
-
Collect all this compound waste, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, and empty containers), in a designated hazardous chemical waste container.
-
Ensure the waste container is made of a compatible material, is properly sealed to prevent leaks, and is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
Step 2: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Utilize secondary containment to mitigate the risk of spills.
Step 3: Disposal
-
Dispose of the collected chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
The specific waste code should be determined in consultation with the waste disposal company to ensure regulatory compliance.[1]
Protocol 2: Disposal of this compound and Materials Contaminated with Prions
This protocol is mandatory for all this compound waste that has come into contact with prions or prion-containing materials. The primary method for the disposal of prion-contaminated waste is incineration to ensure complete inactivation of the infectious agents.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste, including contaminated personal protective equipment (PPE), bench paper, pipette tips, and culture flasks, in a leak-proof, puncture-resistant biohazard container clearly labeled with "Prion Biohazard - For Incineration Only".
-
All sharps must be placed in a designated sharps container for incineration.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound and prions in a leak-proof container with a secure lid.
-
Step 2: Decontamination of Liquid Waste
-
Before disposal, liquid waste must be decontaminated. Two common methods are:
-
Sodium Hydroxide (NaOH): Add NaOH to the liquid waste to achieve a final concentration of 1N and allow it to sit for at least one hour.
-
Bleach (Sodium Hypochlorite): Add bleach to the liquid waste to achieve a final concentration of 20,000 parts per million (ppm) available chlorine and let it stand for at least one hour.
-
-
After the required contact time, the decontaminated liquid waste can be collected for incineration. Neutralization may be required before final disposal, in accordance with institutional guidelines.
Step 3: Decontamination of Surfaces and Reusable Instruments
-
Surfaces and reusable instruments contaminated with this compound and prions should be decontaminated using 1N NaOH or a 20,000 ppm bleach solution for a contact time of one hour.
-
Following chemical decontamination, surfaces should be thoroughly rinsed with water. Reusable instruments should be autoclaved at 134°C for at least one hour.
Step 4: Final Disposal
-
All collected and appropriately packaged prion-contaminated waste, both solid and decontaminated liquid, must be disposed of via incineration through your institution's EHS-approved biohazardous waste stream.
Important Safety Considerations:
-
Always consult your institution's specific safety and waste disposal guidelines.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double gloves, when handling this compound and any associated waste.
-
Handle all prion-contaminated materials in a certified biosafety cabinet (BSC).
-
In case of a spill, immediately notify your laboratory supervisor and follow your institution's established spill cleanup procedures for chemical and biohazardous materials. For large spills of this compound, dike the material to prevent spreading, absorb it with an inert material like vermiculite or dry sand, and place it in a sealed container for disposal.[1]
References
Essential Safety and Logistical Information for Handling ARN1468
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of ARN1468, a potent, orally active serpin inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound in solid or solution form. This includes, but is not limited to:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect from splashes. |
| Hand Protection | Nitrile Gloves | Inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully fastened to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and contact the supplier immediately.
Storage: Store this compound according to the supplier's recommendations to ensure stability and efficacy.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Preparation of Solutions:
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.
-
Procedure:
-
Ensure all work is performed in a chemical fume hood.
-
Wear appropriate PPE.
-
To prepare a 10 mM stock solution, dissolve 3.54 mg of this compound in 1 mL of DMSO.
-
For enhanced solubility, ultrasonic agitation and warming to 60°C may be necessary.
-
Store stock solutions in tightly sealed vials at -80°C for up to 6 months or -20°C for up to 1 month.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Streams:
-
Solid Waste: Contaminated PPE (gloves, etc.), weighing papers, and empty vials.
-
Liquid Waste: Unused or expired solutions of this compound.
Disposal Procedure:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
The waste containers should be stored in a designated, secondary containment area away from incompatible materials.
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not pour this compound solutions down the drain.
Experimental Protocol: In Vitro Anti-Prion Activity Assay
This protocol outlines a representative cell-based assay to evaluate the anti-prion activity of this compound in scrapie-infected neuroblastoma cell lines (e.g., ScN2a).
Materials:
-
ScN2a cells (chronically infected with a prion strain)
-
Complete growth medium (e.g., MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell lysis buffer
-
Proteinase K
-
Reagents for Western blotting or ELISA
Procedure:
-
Cell Seeding: Seed ScN2a cells into 96-well plates at a density that allows for several days of growth without reaching confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Proteinase K Digestion:
-
Determine the total protein concentration of each lysate.
-
Digest a portion of each lysate with Proteinase K to specifically degrade the normal prion protein (PrPᶜ), leaving the misfolded, protease-resistant form (PrPˢᶜ).
-
-
Detection of PrPˢᶜ:
-
Analyze the digested lysates by Western blot or ELISA using an anti-PrP antibody to quantify the amount of remaining PrPˢᶜ.
-
-
Data Analysis:
-
Quantify the PrPˢᶜ levels for each treatment condition.
-
Normalize the data to the vehicle control to determine the percent reduction in PrPˢᶜ.
-
Plot the percent reduction against the this compound concentration to determine the EC₅₀ value.
-
Signaling Pathway of this compound Target
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
